(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81466. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2,4-dioxopyrimidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c9-4-1-2-8(3-5(10)11)6(12)7-4/h1-2H,3H2,(H,10,11)(H,7,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNQFXDDQAEAFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10961451 | |
| Record name | (4-Hydroxy-2-oxopyrimidin-1(2H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4113-97-7 | |
| Record name | 4113-97-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Hydroxy-2-oxopyrimidin-1(2H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Basic Properties of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid, also known as uracil-1-acetic acid, is a pyrimidine derivative that serves as a crucial building block in the synthesis of a variety of biologically active compounds. Its structural motif is found in numerous therapeutic agents, highlighting its significance in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, including its chemical structure, and available data on its biological activities. Detailed experimental protocols for its synthesis and relevant biological assays are also presented to facilitate further research and application.
Physicochemical Properties
This compound is a solid compound at room temperature. Its core structure consists of a uracil ring N-substituted with an acetic acid moiety.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂O₄ | [1] |
| Molecular Weight | 170.12 g/mol | |
| Appearance | Solid | |
| InChI | 1S/C6H6N2O4/c9-4-1-2-8(3-5(10)11)6(12)7-4/h1-2H,3H2,(H,10,11)(H,7,9,12) | |
| InChI Key | ZFNQFXDDQAEAFI-UHFFFAOYSA-N | |
| SMILES | OC(=O)CN1C=CC(=O)NC1=O | |
| CAS Number | 4113-97-7 | [1] |
Note: Quantitative data for pKa and solubility were not available in the public domain at the time of this report.
Synthesis
A common and efficient method for the synthesis of this compound involves the reaction of uracil with chloroacetic acid. This method is based on the alkylation of the nitrogen atom at position 1 of the uracil ring.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general methods for the N-alkylation of uracil derivatives.
Materials:
-
Uracil
-
Chloroacetic acid
-
Potassium carbonate (or another suitable base)
-
Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Hydrochloric acid (for acidification)
-
Distilled water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle
-
Filtration apparatus
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve uracil (1 equivalent) and potassium carbonate (2-3 equivalents) in a minimal amount of DMF.
-
Addition of Chloroacetic Acid: To the stirred suspension, add a solution of chloroacetic acid (1.1-1.5 equivalents) in DMF dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Solvent Removal: Remove the DMF from the filtrate under reduced pressure.
-
Precipitation: Dissolve the residue in water and acidify the solution with hydrochloric acid to a pH of 2-3. A precipitate of this compound should form.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol-water.
-
Characterization: Confirm the identity and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
Biological Activity and Signaling Pathways
While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant biological activities, particularly as antiviral and antitumor agents.[2][3][4][5] The uracil moiety is a key pharmacophore in many clinically used drugs.
Antiviral and Antitumor Activity of Derivatives
Derivatives of this compound have been synthesized and evaluated for their potential as antiviral and cytotoxic agents.[2][3][4][5] For instance, ester derivatives have been shown to exhibit cytotoxicity against various cancer cell lines.[2][3][4] The mechanism of action for some of these derivatives is believed to involve the inhibition of key enzymes in nucleic acid synthesis or the induction of apoptosis.
Potential Role in Inflammatory Signaling
Uracil and its derivatives have been implicated in modulating inflammatory pathways. Specifically, uracil has been shown to exhibit an indirect antioxidant effect by suppressing the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory response.[6] This effect is thought to be mediated through the downregulation of transcriptional factors such as NF-κB.[6][7] The acetic acid moiety may also contribute to anti-inflammatory effects, as acetate has been shown to reduce inflammatory signaling in microglia. While direct evidence for this compound is lacking, its structural components suggest a potential role in modulating inflammatory responses.
Caption: Postulated inhibitory effect of uracil derivatives on the NF-κB signaling pathway.
Experimental Protocols for Biological Assays
Cytotoxicity Assay (MTT Assay)
This protocol is a general method to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or its derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for a standard MTT cytotoxicity assay.
Antiviral Plaque Reduction Assay
This protocol provides a general framework for assessing the antiviral activity of a compound.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock of known titer
-
Complete cell culture medium
-
This compound or its derivatives
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed host cells into multi-well plates to form a confluent monolayer.
-
Virus Infection: Remove the culture medium and infect the cell monolayer with a known amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours at 37°C.
-
Compound Treatment: During the adsorption period, prepare serial dilutions of the test compound in the overlay medium.
-
Overlay: After adsorption, remove the virus inoculum and add the compound-containing overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere until viral plaques are visible (typically 2-5 days).
-
Staining: Fix the cells with a formaldehyde solution and then stain with crystal violet.
-
Plaque Counting: Wash the plates with water and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC₅₀ value (the concentration that reduces the number of plaques by 50%).
Conclusion
This compound is a valuable scaffold in medicinal chemistry. While its primary role is that of a synthetic intermediate, the biological activities of its derivatives underscore the importance of the uracil-1-acetic acid core. Further investigation into the physicochemical properties of the parent compound, such as its pKa and solubility, would be beneficial for optimizing reaction conditions and for the rational design of new derivatives. The potential for this class of compounds to modulate inflammatory pathways also warrants further exploration. The protocols provided in this guide offer a starting point for researchers to synthesize and evaluate this compound and its analogs for various therapeutic applications.
References
- 1. scbt.com [scbt.com]
- 2. Synthesis and antitumor activity of novel substituted uracil-1'(N)-acetic acid ester derivatives of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile synthesis and cytotoxicity of substituted uracil-1'(N)-acetic acid and 4-pyridone-1'(N)-acetic acid esters of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid and their antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-wrinkle and anti-inflammatory effects of active garlic components and the inhibition of MMPs via NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Uracil-1-Acetic Acid: A Technical Guide to its Chemical Structure, Analysis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of uracil-1-acetic acid, a molecule of significant interest in the development of novel therapeutics. While not extensively characterized as an independent entity, its role as a critical linker in the synthesis of complex drug conjugates has been established in recent scientific literature. This document details its chemical structure, methods of synthesis, and analytical techniques, with a focus on its application in creating potent anti-cancer agents.
Chemical Structure and Identification
Uracil-1-acetic acid is a derivative of the pyrimidine base uracil, where an acetic acid group is attached to the nitrogen at the first position (N1) of the uracil ring. This substitution provides a carboxylic acid functional group that is crucial for its role as a linker, enabling covalent bonding to other molecules.
Below is a diagram of the chemical structure of uracil-1-acetic acid.
An In-Depth Technical Guide to the Synthesis of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid, commonly known as uracil-1-acetic acid or 1-carboxymethyluracil, is a key heterocyclic compound with significant applications in medicinal chemistry. It serves as a crucial intermediate in the synthesis of a variety of derivatives exhibiting promising antiviral and antitumor activities. This technical guide provides a comprehensive overview of the primary synthetic routes to this important molecule. Detailed experimental protocols for the predominant methods—direct alkylation of uracil and the silylation-alkylation approach—are presented, supported by quantitative data to facilitate reproducibility. Furthermore, this document includes a comparative analysis of these synthetic strategies and outlines common purification techniques.
Introduction
Uracil-1-acetic acid is a derivative of uracil, a naturally occurring pyrimidine base found in ribonucleic acid (RNA). The introduction of an acetic acid moiety at the N1 position of the uracil ring provides a versatile handle for further chemical modifications. This has enabled the development of novel therapeutic agents where the uracil-1-acetic acid scaffold is conjugated to other pharmacophores to enhance their biological activity and pharmacokinetic properties. Notably, its derivatives have been investigated as inhibitors of key viral enzymes and as cytotoxic agents for cancer therapy.
The synthesis of uracil-1-acetic acid is, therefore, a critical first step in the development of these complex molecules. The selection of an appropriate synthetic strategy depends on factors such as desired yield, purity, scalability, and the availability of starting materials and reagents. This guide aims to provide researchers and drug development professionals with the detailed information necessary to make informed decisions and effectively implement the synthesis of this valuable compound.
Synthetic Pathways
The synthesis of this compound is primarily achieved through the N1-alkylation of uracil. Two principal methods have been established:
-
Method 1: Direct Alkylation of Uracil. This approach involves the direct reaction of uracil with a haloacetic acid or its ester in the presence of a base. It is a straightforward method but can sometimes lead to a mixture of N1 and N3-alkylated products, requiring careful control of reaction conditions to achieve regioselectivity.
-
Method 2: Silylation-Alkylation of Uracil. To overcome the issue of regioselectivity, a two-step process involving the silylation of uracil followed by alkylation is often employed. The introduction of a bulky silyl group, typically trimethylsilyl (TMS), at the more reactive N1 and N3 positions temporarily protects them. Subsequent reaction with an alkylating agent preferentially occurs at the desired N1 position. The silyl groups are then easily removed during aqueous workup.
The following sections provide detailed experimental protocols and comparative data for these two synthetic routes.
Experimental Protocols
Method 1: Direct Alkylation of Uracil
This method involves the direct reaction of uracil with an alkylating agent such as ethyl chloroacetate, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.
Workflow for Direct Alkylation:
Caption: Workflow for the direct alkylation of uracil.
Experimental Procedure:
-
Alkylation Step:
-
To a stirred suspension of uracil (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base, for example, anhydrous potassium carbonate (K₂CO₃) (1.5 - 2.0 eq).
-
Add ethyl chloroacetate (1.1 - 1.5 eq) dropwise to the mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude ethyl (2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)acetate.
-
-
Hydrolysis Step:
-
Dissolve the crude ester in an aqueous solution of a base, such as sodium hydroxide (NaOH).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify with a mineral acid, for instance, hydrochloric acid (HCl), to a pH of approximately 2-3.
-
The desired product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Method 2: Silylation-Alkylation of Uracil
This method offers improved regioselectivity for N1-alkylation by employing a silylating agent prior to the addition of the alkylating agent.
Workflow for Silylation-Alkylation:
Caption: Workflow for the silylation-alkylation of uracil.
Experimental Procedure:
-
Silylation Step:
-
Suspend uracil (1.0 eq) in hexamethyldisilazane (HMDS).
-
Add a catalytic amount of ammonium sulfate ((NH₄)₂SO₄).
-
Reflux the mixture until the solution becomes clear, indicating the formation of 2,4-bis(trimethylsilyloxy)pyrimidine.
-
Remove the excess HMDS under reduced pressure.
-
-
Alkylation and Hydrolysis:
-
Dissolve the resulting silylated uracil in an anhydrous aprotic solvent like acetonitrile.
-
Add ethyl bromoacetate (1.0 - 1.2 eq).
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture and evaporate the solvent.
-
The residue is then subjected to hydrolysis as described in Method 1 (Section 3.1, step 2) to yield the final product.
-
Data Presentation: Comparison of Synthetic Methods
The choice of synthetic method can significantly impact the outcome of the reaction. The following table summarizes key quantitative data for the two primary methods.
| Parameter | Method 1: Direct Alkylation | Method 2: Silylation-Alkylation |
| Starting Material | Uracil | Uracil |
| Key Reagents | Haloacetic acid ester, Base | Silylating agent, Alkylating agent |
| Regioselectivity | Moderate to good (N1 vs. N3) | High (Predominantly N1) |
| Reaction Steps | Typically 2 (Alkylation, Hydrolysis) | Typically 2 (Silylation/Alkylation, Hydrolysis) |
| Typical Yield | 50-70% | 70-90% |
| Reaction Conditions | Elevated temperatures | Reflux conditions |
| Advantages | Simpler procedure, fewer reagents | Higher regioselectivity and yield |
| Disadvantages | Potential for side products | Requires anhydrous conditions, more steps |
Purification
The crude this compound obtained from either synthetic route can be purified by recrystallization. A common solvent system for recrystallization is water or a mixture of ethanol and water.
General Recrystallization Procedure:
-
Dissolve the crude product in a minimum amount of hot solvent (e.g., boiling water).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is hot filtered to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified product under vacuum to a constant weight.
Conclusion
The synthesis of this compound is a well-established process that is fundamental to the development of various therapeutic agents. This technical guide has provided a detailed overview of the two primary synthetic methodologies: direct alkylation and silylation-alkylation. The direct alkylation method offers simplicity, while the silylation-alkylation route provides superior regioselectivity and higher yields. The choice between these methods will depend on the specific requirements of the research or development program, including scale, purity specifications, and available resources. The experimental protocols and comparative data presented herein are intended to serve as a valuable resource for scientists and researchers in the field of medicinal chemistry and drug development, enabling the efficient and reproducible synthesis of this important building block.
Uracil-1-acetic acid (CAS: 4113-97-7): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Uracil-1-acetic acid (CAS 4113-97-7), a pivotal molecule in the development of novel therapeutic agents. This document covers its physicochemical properties, synthesis, and its role as a scaffold in creating potent antitumor and antiviral compounds. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to support advanced research and development.
Chemical and Physical Properties
Uracil-1-acetic acid, with the molecular formula C₆H₆N₂O₄, is a derivative of the pyrimidine base uracil. Its fundamental properties are summarized below. While exhaustive experimental data for this specific compound is not widely published, the properties of the parent molecule, uracil, provide a strong basis for estimation.
| Property | Value | Source(s) |
| CAS Number | 4113-97-7 | |
| Molecular Formula | C₆H₆N₂O₄ | [1] |
| Molecular Weight | 170.12 g/mol | [1] |
| Melting Point | 338-340 °C | [2] |
| Boiling Point | >300 °C (decomposes) (estimated) | [3] |
| Solubility | Soluble in hot water and alkaline solutions (e.g., aqueous ammonia); slightly soluble in cold water; insoluble in alcohol and ether. | [4] |
| pKa (acidic) | ~9.38 (estimated from uracil) | [5] |
| Appearance | White to slightly yellow crystalline powder. | [3] |
Synthesis of Uracil-1-acetic acid
Uracil-1-acetic acid can be synthesized through various methods. Below are two detailed protocols.
Experimental Protocol: Synthesis from Alkali Formyl Acetic Acid Ester and Thiourea
This method involves the reaction of an alkali formyl acetic acid ester with thiourea, followed by treatment with chloroacetic acid and subsequent acid-catalyzed cyclization and hydrolysis.[2]
Materials:
-
Sodium methanolate solution (30% in methanol)
-
Ethyl formate
-
Ethyl acetate
-
Thiourea
-
Chloroacetic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Water
Procedure:
-
Preparation of Sodium Formyl Acetic Acid Ethyl Ester: In a suitable reaction vessel, add 180 g (1 mol) of a 30% sodium methanolate solution in methanol to a mixture of 74 g (1 mol) of ethyl formate and 88 g (1 mol) of ethyl acetate. Stir the mixture at 20-25 °C for 2 hours.
-
Reaction with Thiourea: Add 76 g (1 mol) of thiourea to the reaction mixture. Stir at 20-25 °C for an additional 2 hours.
-
Addition of Chloroacetic Acid: While maintaining the temperature at 20 °C with cooling, slowly add a solution of 47.3 g (0.5 mol) of chloroacetic acid in 75 ml of water.
-
First Reflux: Heat the mixture to reflux for 1 hour.
-
Acidification and Second Reflux: After cooling, acidify the mixture to pH 2 with concentrated hydrochloric acid. Heat the mixture to reflux for 3 hours.
-
Isolation and Purification: The product, Uracil-1-acetic acid, will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry at 120 °C in vacuo to yield the final product.
Experimental Protocol: Synthesis via Hydrolysis of Uracil-1-malonic acid diethyl ester
This method involves the alkylation of silylated uracil followed by hydrolysis.[6]
Materials:
-
Uracil
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
Bromo-malonic acid diethyl ester
-
Sodium hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
Procedure:
-
Silylation of Uracil: Reflux a mixture of uracil, a catalytic amount of ammonium sulfate, and an excess of hexamethyldisilazane (HMDS) until the solution becomes clear, indicating the formation of 2,4-bis(trimethylsilyl) uracil. Remove excess HMDS by distillation.
-
Alkylation: Add bromo-malonic acid diethyl ester to the silylated uracil and heat the mixture to initiate the alkylation reaction. Monitor the reaction by thin-layer chromatography (TLC).
-
Hydrolysis: After the reaction is complete, add a solution of sodium hydroxide (NaOH) and heat to hydrolyze the ester and malonic ester groups. The reaction conditions (concentration of NaOH and temperature) will determine the final product. To favor the formation of Uracil-1-acetic acid, use controlled hydrolysis conditions.
-
Acidification and Isolation: After hydrolysis, cool the reaction mixture and acidify with hydrochloric acid (HCl) to precipitate the Uracil-1-acetic acid. Filter the precipitate, wash with cold water, and dry to obtain the pure product.
Applications in Drug Development
Uracil-1-acetic acid serves as a crucial building block for the synthesis of derivatives with significant therapeutic potential, particularly in oncology and virology.
Antitumor Activity: Topoisomerase I Inhibition
Derivatives of Uracil-1-acetic acid, when esterified with camptothecin (CPT) and its analogues, have demonstrated potent antitumor activity.[7][8] These compounds act as inhibitors of Topoisomerase I (Topo I), a key enzyme in DNA replication and transcription.
Topo I inhibitors function by trapping the enzyme-DNA covalent complex, known as the cleavable complex. This prevents the re-ligation of the single-strand DNA break created by Topo I, leading to the accumulation of DNA damage. When a replication fork collides with this stabilized complex, it results in a double-strand break, which, if not repaired, triggers cell cycle arrest and ultimately apoptosis (programmed cell death).[7][8]
Numerous studies have reported that Uracil-1-acetic acid-camptothecin derivatives exhibit significant cytotoxicity against a range of human cancer cell lines. Often, their potency is comparable or superior to established anticancer drugs like topotecan (TPT) and camptothecin (CPT).[8][9][10]
| Derivative Class | Cell Lines Tested | Observed Activity (IC₅₀) | Reference(s) |
| Substituted Uracil-1'-(N)-acetic acid esters of CPTs | A549 (Lung), Bel7402 (Liver), BGC-823 (Gastric), HCT-8 (Colon), A2780 (Ovarian) | Comparable or superior to Camptothecin and Topotecan. | [8] |
| 5-Fluorouracil-1'-(N)-acetic acid ester of CPT (Compound 12) | A549, Bel7402, BGC-823, HCT-8, A2780 | Showed the best efficacy among the series tested. | [7][8] |
Selected derivatives have also shown promising results in animal models.
| Derivative | Mouse Model | Tumor Type | Observed Activity | Reference(s) |
| 5-Fluorouracil-1'-(N)-acetic acid ester of CPT (Compound 12) | Kunming mice (H22 xenograft) | Mouse Liver Carcinoma | Activity close to Paclitaxel and cyclophosphamide. | [7][8] |
| Nude mice (BGC-823 xenograft) | Human Gastric Carcinoma | Similar activity compared to irinotecan. | [7][8] | |
| Nude mice (Bel-7402 xenograft) | Human Hepatocarcinoma | Better activity than irinotecan. | [7][8] |
Antiviral Activity: Rigid Amphipathic Fusion Inhibition
Derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid have emerged as a class of broad-spectrum antivirals against enveloped viruses, such as the Tick-Borne Encephalitis Virus (TBEV).[11][12] These molecules are classified as Rigid Amphipathic Fusion Inhibitors (RAFIs).
The antiviral mechanism of these RAFIs is not directed at a specific viral protein but rather at the viral membrane. The perylene moiety of the molecule inserts into the lipid bilayer of the viral envelope. Upon exposure to light, the perylene acts as a photosensitizer, generating singlet oxygen (¹O₂). This highly reactive species oxidizes lipids within the viral membrane, altering its biophysical properties and inhibiting the membrane fusion process required for viral entry into the host cell.[11]
These compounds have shown remarkable potency against TBEV in cell culture assays.
| Derivative Class | Virus Strain | Cell Line | Observed Activity (EC₅₀) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference(s) |
| Ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid | TBEV | PEK cells | 1-3 nM | Up to 50,000 | [11][12][13][14] |
| Alkyne precursor (Compound 7) | TBEV | PEK cells | Nanomolar range (most potent in series) | High | [11] |
Key Experimental Methodologies
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Principle: Metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The crystals are solubilized, and the absorbance of the resulting solution is measured, typically at 570 nm.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Uracil-1-acetic acid derivatives) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37 °C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Antitumor Efficacy Study: Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the antitumor activity of Uracil-1-acetic acid derivatives in a subcutaneous xenograft mouse model.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude or SCID mice), 6-8 weeks old.
-
Tumor Cell Inoculation: Subcutaneously inject a suspension of human tumor cells (e.g., 1-5 x 10⁶ cells in 100 µL of PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice regularly. When the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 per group).
-
Compound Administration:
-
Prepare the test compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Administer the compound to the treatment group via the desired route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule (e.g., daily, every other day) and dosage.
-
Administer the vehicle solution to the control group.
-
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
Continue the experiment for a set duration or until tumors in the control group reach a predetermined maximum size.
-
Euthanize the mice and excise the tumors.
-
Weigh the tumors and calculate the tumor growth inhibition (TGI) rate.
-
Tissues can be collected for further analysis (e.g., histology, Western blotting) to study the mechanism of action in vivo.
-
Conclusion
Uracil-1-acetic acid (CAS 4113-97-7) is a versatile and valuable scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as both antitumor and antiviral agents through distinct and potent mechanisms of action. The data presented in this guide, including synthetic protocols and methodologies for biological evaluation, underscores the importance of this compound in the ongoing search for novel therapeutics. Further exploration and optimization of Uracil-1-acetic acid-based structures are promising avenues for the development of next-generation drugs to combat cancer and viral infections.
References
- 1. scbt.com [scbt.com]
- 2. EP0071018B1 - Process for preparing 2,4-dihydroxypyrimidine (uracil) - Google Patents [patents.google.com]
- 3. Uracil CAS#: 66-22-8 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Uracil - Wikipedia [en.wikipedia.org]
- 6. Pyrimidine nucleoside analogues.X. 5-Substituted 1-(1,3-dihydroxypropyl-2) uracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of novel substituted uracil-1'(N)-acetic acid ester derivatives of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Facile synthesis and cytotoxicity of substituted uracil-1'(N)-acetic acid and 4-pyridone-1'(N)-acetic acid esters of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid and their antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid and their antiviral properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
The Genesis of a Molecule: Unraveling the History and Discovery of Uracil-1-Acetic Acid
An In-depth Exploration for the Scientific Community
Uracil-1-acetic acid, a seemingly simple N1-substituted pyrimidine, holds a significant, albeit understated, position in the annals of chemical and biomedical research. While not a household name, this molecule has served as a crucial building block in the synthesis of a diverse array of compounds with significant therapeutic potential, particularly in the realms of antiviral and anticancer drug development. This technical guide delves into the discovery, historical synthesis, and evolving applications of Uracil-1-acetic acid, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its scientific journey.
From Obscurity to a Key Synthetic Intermediate: A Historical Timeline
The precise moment of the first synthesis of Uracil-1-acetic acid is not widely celebrated in chemical literature, suggesting a more gradual emergence as a compound of interest. However, early investigations into the modification of pyrimidine bases likely led to its creation. One of the earliest documented methods for the synthesis of Uracil-1-acetic acid dates back to the mid-20th century. A notable 1964 publication in the Russian journal "Zhurnal Obshchei Khimii" by Shvachkin and Azarova described a straightforward approach for its preparation.
Subsequent research further refined and expanded upon synthetic methodologies. A 1976 paper, for instance, detailed a method for producing Uracil-1-acetic acid through the hydrolysis of uracil-1-malonic acid diethyl ester. These early synthetic efforts laid the groundwork for its availability to the broader scientific community, paving the way for its use in more complex chemical syntheses.
While its initial discovery may have been a matter of chemical curiosity, the true value of Uracil-1-acetic acid became apparent as the field of medicinal chemistry advanced. Researchers began to recognize its utility as a versatile scaffold for the development of novel therapeutic agents. The presence of the carboxylic acid functional group at the N1 position provides a convenient handle for chemical modification, allowing for the attachment of various other molecules to create derivatives with tailored biological activities.
Synthesis Methodologies: From Early Approaches to Modern Techniques
The synthesis of Uracil-1-acetic acid has evolved over the decades, with various methods being developed to improve yield, purity, and scalability. Below are detailed protocols for key synthetic approaches.
Table 1: Key Synthetic Protocols for Uracil-1-acetic acid
| Method | Reactants | Reagents & Conditions | Description |
| Direct Alkylation (Shvachkin & Azarova, 1964) | Uracil, Chloroacetic acid | Base (e.g., Sodium ethoxide) in a suitable solvent (e.g., Ethanol), followed by acidification. | This is one of the earliest described methods, involving the direct N-alkylation of uracil with a haloacetic acid. The use of a strong base is crucial for the deprotonation of the uracil ring, facilitating the nucleophilic attack on the chloroacetic acid. |
| Hydrolysis of Diethyl Uracil-1-malonate (1976) | Diethyl uracil-1-malonate | Aqueous base (e.g., NaOH), followed by acidification. | This two-step approach involves the initial synthesis of the malonic ester derivative, which is then hydrolyzed to yield the desired acetic acid. This method can offer advantages in terms of purification and yield. |
Experimental Workflow: Direct Alkylation Method
The following diagram illustrates the general workflow for the synthesis of Uracil-1-acetic acid via the direct alkylation method.
Physicochemical Properties and Biological Significance
The primary biological significance of Uracil-1-acetic acid lies in its role as a precursor in drug development. There is currently no definitive evidence to suggest that Uracil-1-acetic acid occurs naturally in significant quantities or plays a direct role in major metabolic pathways. Its importance is derived from its synthetic utility.
Signaling Pathways and Drug Action: A Conceptual Framework
Derivatives of Uracil-1-acetic acid have been investigated for their potential to interfere with various biological pathways, particularly those involved in viral replication and cancer cell proliferation. The uracil moiety can act as a mimic for the natural nucleobase, while the attached side chains, introduced via the acetic acid group, can interact with specific enzyme active sites or other cellular targets.
The following diagram provides a conceptual illustration of how a hypothetical drug derived from Uracil-1-acetic acid might interfere with a viral replication pathway.
Conclusion and Future Directions
From its early, unheralded synthesis to its current status as a valuable tool in medicinal chemistry, Uracil-1-acetic acid exemplifies the often-unseen foundational work that underpins significant advancements in drug discovery. While the historical record of its initial discovery remains somewhat fragmented, its continued use in the development of novel antiviral and antitumor agents is a testament to its enduring utility. Future research will likely continue to leverage the chemical versatility of Uracil-1-acetic acid to create more potent and selective therapeutic compounds, further solidifying the legacy of this important, yet humble, molecule.
A Technical Guide to the Spectroscopic and Synthetic Aspects of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and relevant experimental protocols for (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid, also known as Uracil-1-acetic acid. This compound is a key heterocyclic molecule with potential applications in medicinal chemistry and drug development.
Molecular Structure and Properties
This compound is a derivative of uracil, one of the four main nucleobases of RNA. An acetic acid moiety is attached at the N-1 position of the pyrimidine ring.
| Property | Value |
| Molecular Formula | C₆H₆N₂O₄ |
| Molecular Weight | 170.12 g/mol |
| IUPAC Name | (2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid |
| CAS Number | 4113-97-7 |
| Canonical SMILES | C1=CN(C(=O)NC1=O)CC(=O)O |
| InChI Key | ZFNQFXDDQAEAFI-UHFFFAOYSA-N |
Spectroscopic Data
Due to the limited availability of experimentally derived public data for this specific molecule, the following tables present predicted spectroscopic data. These predictions are based on computational models and provide expected values for key spectroscopic techniques.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~11.0 - 12.0 | Singlet | -COOH |
| ~7.5 - 7.7 | Doublet | H-6 |
| ~5.6 - 5.8 | Doublet | H-5 |
| ~4.4 - 4.6 | Singlet | -CH₂- |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O (Carboxylic Acid) |
| ~164 | C-4 (C=O) |
| ~151 | C-2 (C=O) |
| ~145 | C-6 |
| ~102 | C-5 |
| ~50 | -CH₂- |
Solvent: DMSO-d₆
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3100 - 3300 | N-H Stretch |
| 2800 - 3000 | O-H Stretch (Carboxylic Acid) |
| 1700 - 1750 | C=O Stretch (Carboxylic Acid) |
| 1650 - 1700 | C=O Stretch (Uracil Ring) |
| 1400 - 1450 | C-N Stretch |
| 1200 - 1300 | C-O Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 170.03 | [M]⁺ (Molecular Ion) |
| 125.03 | [M - COOH]⁺ |
| 112.02 | [Uracil]⁺ |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol: N-1 Alkylation of Uracil
This protocol describes a general method for the synthesis of this compound via the N-1 alkylation of uracil with a haloacetic acid.
Materials:
-
Uracil
-
Chloroacetic acid or Bromoacetic acid
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve uracil in DMF.
-
Addition of Base: Add an excess of potassium carbonate to the solution. The suspension is stirred vigorously.
-
Alkylation: Slowly add a solution of chloroacetic acid or bromoacetic acid in DMF to the reaction mixture.
-
Reaction: Heat the mixture to a temperature between 60-80 °C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid inorganic salts and wash with DMF.
-
Solvent Removal: Remove the DMF from the filtrate under reduced pressure.
-
Purification: Dissolve the residue in water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidification: Acidify the aqueous layer with HCl to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire the proton NMR spectrum using a 400 or 500 MHz spectrometer.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum using the same instrument.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dry sample with potassium bromide powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Analyze the sample using Electrospray Ionization (ESI) mass spectrometry in both positive and negative ion modes.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General synthesis workflow for Uracil-1-acetic acid.
Uracil-1-acetic acid molecular weight and formula
An In-depth Technical Guide on Uracil-Acetic Acid Derivatives
This guide provides an overview of the molecular characteristics of Uracil-Acetic Acid derivatives, with a focus on their molecular weight and chemical formula. It is intended for researchers, scientists, and professionals in drug development who require precise chemical information.
Understanding Uracil-Acetic Acid Nomenclature
The term "Uracil-1-acetic acid" is not a standard chemical identifier and can be ambiguous. It could refer to a salt or mixture of uracil and acetic acid, or it could denote a molecule where an acetic acid group is covalently bonded to the first nitrogen atom of the uracil ring. This guide will address the available data for closely related and clearly identified compounds: the mixture known as Uracil acetate and the isomer Uracil-4-acetic acid.
Data Presentation
The quantitative data for these compounds are summarized in the table below for straightforward comparison.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Uracil acetate | C6H8N2O4 | 172.14[1] | A mixture or salt of Uracil and Acetic Acid.[1] |
| Uracil-4-acetic acid | C6H6N2O4 | 170.12[2][3] | An acetic acid group is attached to the 6th position of the uracil ring (also known as 6-Carboxymethyluracil).[2][4] |
Chemical Structures and Relationships
The relationship between the parent compound, Uracil, and its acetic acid derivatives is visualized in the following diagram.
Experimental Protocols
Detailed experimental protocols for the synthesis or analysis of these specific compounds were not available in the initial data retrieval. Researchers interested in such methodologies are encouraged to consult chemical synthesis databases and peer-reviewed literature for specific procedural details.
References
An In-depth Technical Guide to the Solubility of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid
Foreword: Understanding the Critical Role of Solubility
In the landscape of drug discovery and development, the solubility of a chemical entity is a cornerstone property that dictates its fate from the laboratory bench to clinical application. For (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid, also known as Uracil-1-acetic acid, a molecule of interest for its structural relation to endogenous nucleobases, understanding its behavior in various solvents is paramount. Poor aqueous solubility can severely limit bioavailability and lead to unreliable outcomes in biological assays, while a well-characterized solubility profile in organic solvents is essential for synthesis, purification, and formulation.[1] This guide provides a comprehensive framework for evaluating the solubility of Uracil-1-acetic acid, grounded in physicochemical principles and established experimental protocols.
Physicochemical Properties and Predicted Solubility Behavior
This compound is a derivative of uracil, a fundamental component of RNA.[2][3] The molecule incorporates the polar uracil ring system and a carboxylic acid moiety, which are the primary determinants of its solubility.
-
Structure:
-
Uracil Core: The pyrimidine ring contains two amide groups and two keto groups, making it capable of acting as both a hydrogen bond donor and acceptor.[3][4] This inherent polarity suggests an affinity for polar solvents.
-
Acetic Acid Side Chain: The addition of the carboxylic acid group (-COOH) at the N-1 position significantly influences solubility. This group is ionizable and a strong hydrogen bond donor, which is expected to enhance solubility in polar protic solvents, particularly at neutral to alkaline pH where the carboxylate anion is formed.
-
-
Predicted Solubility:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The molecule is anticipated to have its highest solubility in these solvents due to strong hydrogen bonding interactions with both the uracil ring and the carboxylic acid. The solubility in water is expected to be pH-dependent, increasing significantly as the pH rises above the pKa of the carboxylic acid.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is also predicted in these solvents. While they cannot donate hydrogen bonds, they are effective hydrogen bond acceptors and have high polarity, allowing them to solvate the molecule effectively. Uracil itself is known to be soluble in DMSO and DMF.[2]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility is expected in nonpolar solvents due to the molecule's high polarity and inability to form favorable interactions with nonpolar solvent molecules.
-
Solubility Data of Structurally Related Compounds
While specific, comprehensive solubility data for this compound is not widely published, the data for its parent compound, uracil, provides a valuable baseline for estimation.
| Compound | Solvent | Solubility (approx.) | Temperature (°C) | Reference |
| Uracil | Water (cold) | Very slightly soluble | Ambient | [4] |
| Uracil | Water (hot) | More readily soluble | High | [4][5] |
| Uracil | PBS (pH 7.2) | 8 mg/mL | Ambient | [2] |
| Uracil | Ethanol | 0.8 mg/mL | Ambient | [2] |
| Uracil | DMSO | 50 mg/mL | Ambient | [2] |
| Uracil | Dimethylformamide (DMF) | 60 mg/mL | Ambient | [2] |
| Uracil | Ether | Insoluble | Ambient | [5] |
It is crucial to note that the acetic acid moiety of this compound will alter these values, likely increasing solubility in polar, aqueous, and alkaline solutions compared to uracil.
Experimental Determination of Solubility
A systematic approach to determining solubility is essential. Two common methods are recommended: thermodynamic and kinetic solubility assessment.[1]
Thermodynamic (Equilibrium) Solubility Protocol
This method measures the true equilibrium solubility of a compound and is the gold standard for formulation and development.[1]
Principle: An excess of the solid compound is equilibrated with the solvent over a sufficient period to reach saturation. The concentration of the dissolved compound in the supernatant is then quantified.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, PBS pH 7.4, ethanol) in a sealed vial. Ensure enough solid is present so that some remains undissolved at the end of the experiment.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours for the undissolved solid to settle.[6] Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy against a calibration curve.
-
Reporting: The result is reported as the thermodynamic solubility in units such as mg/mL or µM.[1]
Workflow for Thermodynamic Solubility Determination
Caption: Thermodynamic Solubility Experimental Workflow.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound.
-
pH: The ionization state of the carboxylic acid group is pH-dependent. At pH values below its pKa, the group is protonated and neutral, while at pH values above the pKa, it is deprotonated and negatively charged. The charged species will have significantly higher aqueous solubility due to ion-dipole interactions with water.
-
Temperature: For most solids, solubility increases with temperature.[7] This is particularly true for compounds like uracil, which is more readily soluble in hot water.[4] This relationship can be leveraged during recrystallization for purification.
-
Solvent Polarity: As discussed, solubility will be highest in polar solvents that can engage in hydrogen bonding and decrease dramatically in nonpolar solvents.
-
Purity: The presence of impurities can affect the measured solubility. It is essential to use a highly purified sample for accurate measurements.[8]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves.[10]
-
Handling: Avoid creating dust.[10] Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place.[11]
Conclusion
The solubility of this compound is a multifaceted property governed by its polar uracil core and ionizable acetic acid side chain. While extensive quantitative data is sparse, a strong theoretical basis predicts high solubility in polar protic and aprotic solvents, with a pronounced pH-dependency in aqueous media. By employing rigorous experimental protocols, such as the thermodynamic solubility method detailed herein, researchers can generate the precise data needed to advance their work in synthesis, formulation, and biological screening. This systematic approach ensures the generation of reliable and reproducible data, which is the bedrock of sound scientific and drug development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Uracil - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. creative-enzymes.com [creative-enzymes.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Unveiling Where Uracil Is Usually Found in Industrial Chemistry-pharma ingredients [hbgxchemical.com]
- 9. Uracil-4-acetic acid | C6H6N2O4 | CID 73271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. biospectra.us [biospectra.us]
- 11. Uracil-4-acetic acid | 4628-39-1 | FU08315 | Biosynth [biosynth.com]
Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of Uracil-1-Acetic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the burgeoning research applications of Uracil-1-acetic acid, a versatile scaffold molecule. While exhibiting limited intrinsic biological activity, its true potential is realized in its derivatives, which have demonstrated potent antiviral and antitumor properties. This document will serve as a comprehensive resource, detailing the synthesis, biological evaluation, and mechanisms of action of these promising compounds. We will delve into the quantitative data from key studies, provide structured experimental protocols, and visualize complex pathways and workflows to facilitate a deeper understanding and inspire further research and development in this exciting area.
Core Compound: Uracil-1-Acetic Acid
Uracil-1-acetic acid is a synthetic derivative of the naturally occurring pyrimidine base, uracil. Its primary role in medicinal chemistry is as a foundational building block for the synthesis of more complex and biologically active molecules. The acetic acid moiety at the N1 position of the uracil ring provides a convenient handle for chemical modification, allowing for the attachment of various functional groups and pharmacophores.
Antiviral Applications: Targeting Viral Entry
A significant area of research has focused on the development of Uracil-1-acetic acid derivatives as potent antiviral agents, particularly against enveloped viruses. A noteworthy class of these compounds are the ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid.
Mechanism of Action: Inhibition of Viral Fusion
These derivatives are classified as rigid amphipathic fusion inhibitors (RAFIs). The proposed mechanism of action involves the intercalation of the lipophilic perylene moiety into the lipid bilayer of the viral envelope. This disruption is believed to inhibit the conformational changes in viral glycoproteins that are necessary for the fusion of the viral and host cell membranes, thereby preventing viral entry and replication.
Caption: Proposed mechanism of viral fusion inhibition by Uracil-1-acetic acid derivatives.
Quantitative Antiviral Activity Data
The antiviral efficacy of various 5-(perylen-3-ylethynyl)uracil-1-acetic acid derivatives has been evaluated against a range of enveloped viruses. The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values from in vitro studies.[1][2]
| Compound ID | Virus | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| cm1pUY11 | Tick-borne Encephalitis Virus (TBEV) | PEK | 0.0013 ± 0.0003 | >50 | >38,461 |
| 9f | Tick-borne Encephalitis Virus (TBEV) | PEK | 0.0033 ± 0.0011 | >50 | >15,151 |
| cm1UY11 | Tick-borne Encephalitis Virus (TBEV) | PEK | 0.0018 ± 0.0004 | >50 | >27,777 |
| 3-methyl derivative | Yellow Fever Virus (YFV) | Plaque Reduction Assay | < 1.3 | Not Reported | Not Reported |
| 3-methyl derivative | Chikungunya Virus (CHIKV) | CPE Inhibition Test | < 3200 | Not Reported | Not Reported |
| 3-methyl derivative | SARS-CoV-2 | CPE Inhibition Test | < 51 | Not Reported | Not Reported |
| 3-methyl derivative | Influenza A Virus (IAV) | Virus Titer Reduction | < 2200 | Not Reported | Not Reported |
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This protocol outlines a general procedure for determining the antiviral activity of Uracil-1-acetic acid derivatives using a plaque reduction assay.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
96-well plates
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Virus stock of known titer (e.g., TBEV, YFV)
-
Uracil-1-acetic acid derivative compounds dissolved in DMSO
-
Carboxymethyl cellulose (CMC) overlay medium
-
Crystal violet staining solution
-
Formalin (10%)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMEM.
-
Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50 plaque-forming units per well).
-
Compound Treatment: After a 1-hour viral adsorption period, remove the virus inoculum and add the diluted compounds to the respective wells.
-
Overlay: Add an overlay of 0.7% CMC in DMEM to each well.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 72 hours).
-
Fixation and Staining: Fix the cells with 10% formalin and then stain with crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control wells.
-
Data Analysis: Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
Antitumor Applications: Targeting DNA Replication
Derivatives of Uracil-1-acetic acid have also been investigated for their potential as anticancer agents. A prominent strategy involves the esterification of substituted uracil-1'(N)-acetic acids with the hydroxyl group of camptothecin, a known topoisomerase I inhibitor.
Mechanism of Action: Topoisomerase I Inhibition
Camptothecin and its derivatives exert their cytotoxic effects by inhibiting DNA topoisomerase I. This enzyme is responsible for relaxing supercoiled DNA during replication and transcription. The drug binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strand. This leads to the accumulation of DNA single-strand breaks, which ultimately triggers apoptosis in rapidly dividing cancer cells.[3]
Caption: Mechanism of Topoisomerase I inhibition by Uracil-1-acetic acid-camptothecin esters.
Quantitative Antitumor Activity Data
The in vitro cytotoxicity of various substituted uracil-1'(N)-acetic acid esters of camptothecin has been assessed against a panel of human cancer cell lines. The following table presents the 50% inhibitory concentration (IC50) values.[4][5]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Compound 12 | A549 (Lung) | 0.04 ± 0.01 |
| Bel7402 (Liver) | 0.03 ± 0.01 | |
| BGC-823 (Gastric) | 0.05 ± 0.01 | |
| HCT-8 (Colon) | 0.06 ± 0.02 | |
| A2780 (Ovarian) | 0.02 ± 0.01 | |
| Compound 13 | A549 (Lung) | 0.05 ± 0.01 |
| Bel7402 (Liver) | 0.04 ± 0.01 | |
| BGC-823 (Gastric) | 0.06 ± 0.01 | |
| HCT-8 (Colon) | 0.07 ± 0.02 | |
| A2780 (Ovarian) | 0.03 ± 0.01 | |
| Topotecan (Control) | A549 (Lung) | 0.12 ± 0.03 |
| Bel7402 (Liver) | 0.09 ± 0.02 | |
| BGC-823 (Gastric) | 0.15 ± 0.04 | |
| HCT-8 (Colon) | 0.18 ± 0.05 | |
| A2780 (Ovarian) | 0.07 ± 0.02 | |
| Camptothecin (Control) | A549 (Lung) | 0.03 ± 0.01 |
| Bel7402 (Liver) | 0.02 ± 0.01 | |
| BGC-823 (Gastric) | 0.04 ± 0.01 | |
| HCT-8 (Colon) | 0.05 ± 0.01 | |
| A2780 (Ovarian) | 0.01 ± 0.00 |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes a general method for evaluating the in vitro cytotoxicity of Uracil-1-acetic acid derivatives using the MTT assay.
Materials:
-
Human cancer cell lines (e.g., A549, Bel7402)
-
96-well plates
-
RPMI-1640 medium supplemented with FBS and antibiotics
-
Uracil-1-acetic acid derivative compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Synthesis of Uracil-1-Acetic Acid Derivatives
The synthesis of the aforementioned antiviral and antitumor derivatives typically involves a multi-step process. The following diagram illustrates a generalized workflow for the synthesis of these compounds.
Caption: Generalized synthesis workflow for Uracil-1-acetic acid derivatives.
Experimental Protocol: General Procedure for the Synthesis of Uracil-1'(N)-acetic acid Esters of Camptothecin
This protocol provides a general outline for the acylation method used to synthesize camptothecin esters.[4][5]
Materials:
-
Substituted Uracil-1'(N)-acetic acid
-
Camptothecin
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Silica gel for column chromatography
Procedure:
-
Reactant Dissolution: Dissolve the substituted Uracil-1'(N)-acetic acid and camptothecin in a mixture of anhydrous DCM and DMF.
-
Coupling Agent Addition: Add DCC and a catalytic amount of DMAP to the solution.
-
Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired ester.
-
Characterization: Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Future Directions and Conclusion
The research into Uracil-1-acetic acid and its derivatives has unveiled a promising avenue for the development of novel antiviral and antitumor agents. The versatility of the uracil scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Future research should focus on:
-
Exploring the therapeutic potential of the core Uracil-1-acetic acid molecule: While current research is focused on its derivatives, a deeper investigation into any intrinsic biological activities of the parent compound is warranted.
-
Expanding the library of derivatives: The synthesis and screening of a wider range of derivatives with diverse pharmacophores could lead to the discovery of compounds with improved efficacy, selectivity, and safety profiles.
-
Investigating mechanisms of resistance: As with any therapeutic agent, understanding potential mechanisms of resistance is crucial for long-term clinical success.
-
In vivo studies and clinical translation: Promising candidates identified in vitro should be advanced to preclinical in vivo models to evaluate their efficacy, toxicity, and pharmacokinetic properties, with the ultimate goal of clinical translation.
References
- 1. Ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid and their antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(Perylen-3-ylethynyl)uracil as an antiviral scaffold: Potent suppression of enveloped virus reproduction by 3-methyl derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of novel substituted uracil-1'(N)-acetic acid ester derivatives of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile synthesis and cytotoxicity of substituted uracil-1'(N)-acetic acid and 4-pyridone-1'(N)-acetic acid esters of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols: Uracil-1-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental applications of Uracil-1-acetic acid and its derivatives. The information is based on preclinical research and is intended for laboratory use only.
Overview and Potential Applications
Uracil-1-acetic acid is a versatile scaffold used in the synthesis of various biologically active compounds. Its derivatives have demonstrated significant potential in several therapeutic areas:
-
Anticancer Agents: Uracil-1-acetic acid is utilized to synthesize ester derivatives of camptothecins (CPTs), which are known topoisomerase I inhibitors. These derivatives often exhibit comparable or superior cytotoxicity against various cancer cell lines when compared to the parent compounds.[1][2][3]
-
Antiviral Compounds: Ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid have shown potent antiviral activity, particularly against the tick-borne encephalitis virus (TBEV).[4][5][6] These compounds are thought to act as fusion inhibitors by targeting the viral envelope.[5]
-
Anti-inflammatory Properties: Uracil itself has been noted for its indirect antioxidant and anti-inflammatory effects by inhibiting the expression of COX-2 and iNOS and downregulating transcriptional factors like NF-κB.[7]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of various Uracil-1-acetic acid derivatives as reported in the literature.
Table 1: In Vitro Cytotoxicity of Uracil-1'-(N)-acetic Acid Esters of Camptothecins
| Compound/Ester | Cell Line | IC₅₀ (µM) | Parent Compound | Reference |
| 5 | A549, HCT-8, A2780 | Comparable to CPT | Camptothecin | [1][2] |
| 6 | A549, HCT-8, A2780 | Comparable to CPT | Camptothecin | [1][2] |
| 8 | A549, HCT-8, A2780 | Comparable to CPT | Camptothecin | [1][2] |
| 9 | H₂₂, BGC-823, Bel-7402 | Evaluated in vivo | Camptothecin | [3] |
| 10 | A549, HCT-8, A2780 | Comparable to CPT | Camptothecin | [1][2] |
| 11 | Bel7402 | Same as CPT | Camptothecin | [1][2] |
| 12 | H₂₂, BGC-823, Bel-7402 | Evaluated in vivo | Camptothecin | [3] |
| 13 | H₂₂, BGC-823, Bel-7402 | Evaluated in vivo | Camptothecin | [3] |
| 16 | H₂₂, BGC-823, Bel-7402 | Evaluated in vivo | Camptothecin | [3] |
CPT: Camptothecin Data is presented qualitatively as "comparable" or "same as" in the source material.
Table 2: Antiviral Activity of Ramified Derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid against TBEV
| Compound | EC₅₀ (nM) | Reference |
| Ramified Cluster 9f | 1-3 | [5] |
| Other Derivatives | 1-3 | [5] |
Experimental Protocols
General Synthesis of Uracil-1'-(N)-acetic Acid Esters of Camptothecins
This protocol describes a general acylation method for synthesizing Uracil-1'-(N)-acetic acid esters of camptothecins.
Materials:
-
Substituted Uracil-1'-(N)-acetic acid
-
20(S)-camptothecin (CPT)
-
Acylating agent (e.g., DCC/DMAP)
-
Anhydrous solvent (e.g., Dichloromethane, DMF)
-
Stirring apparatus
-
Reaction vessel
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolve the substituted Uracil-1'-(N)-acetic acid and 20(S)-camptothecin in the anhydrous solvent within the reaction vessel.
-
Add the acylating agent to the reaction mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified duration (e.g., several hours to overnight).
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography to isolate the desired ester.
-
Characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).
Synthesis of Ramified Derivatives via CuAAC Click Reaction
This protocol outlines the synthesis of ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid using a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[4][8]
Materials:
-
Propargylamide of N3-Pom-protected 5-(perylen-3-ylethynyl)uracil acetic acid (alkyne precursor)
-
Pentaerythritol-based polyazides
-
Copper(I) catalyst (e.g., Copper(I) iodide)
-
Ligand (e.g., TBTA)
-
Solvent (e.g., DMF/water mixture)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve the alkyne precursor and the polyazide in the solvent within the reaction vessel.
-
Add the copper(I) catalyst and the ligand to the reaction mixture.
-
Stir the reaction at room temperature until the reaction is complete, monitoring by TLC.
-
Once the reaction is complete, perform a work-up to remove the copper catalyst.
-
Purify the resulting triazole-linked product by column chromatography.
-
If necessary, remove the pivaloyloxymethyl (Pom) protecting group using a suitable deprotection protocol (e.g., NaOH in a DMSO/MeOH/H₂O mixture).[4][8]
-
Characterize the final ramified derivative using spectroscopic techniques.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a general method for assessing the cytotoxicity of Uracil-1-acetic acid derivatives against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, Bel7402, BGC-823, HCT-8, A2780)
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds (Uracil-1-acetic acid derivatives)
-
Positive control (e.g., Camptothecin, Topotecan)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds and the positive control.
-
Treat the cells with the different concentrations of the compounds and incubate for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow for formazan crystal formation.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value for each compound.
Signaling Pathways and Mechanisms of Action
Topoisomerase I Inhibition
Derivatives of Uracil-1-acetic acid linked to camptothecin are expected to retain the mechanism of action of the parent drug, which is the inhibition of Topoisomerase I.
Caption: Inhibition of Topoisomerase I by Uracil-1-acetic acid-CPT derivatives.
Putative Antiviral Mechanism
The antiviral derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid are suggested to act as rigid amphipathic fusion inhibitors that target the viral envelope.
Caption: Proposed antiviral mechanism of Uracil-1-acetic acid derivatives.
Anti-inflammatory Signaling
Uracil has been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.
Caption: Anti-inflammatory action of Uracil via NF-κB pathway modulation.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and evaluation of Uracil-1-acetic acid derivatives.
Caption: General workflow for Uracil-1-acetic acid derivative research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Facile synthesis and cytotoxicity of substituted uracil-1'(N)-acetic acid and 4-pyridone-1'(N)-acetic acid esters of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of novel substituted uracil-1'(N)-acetic acid ester derivatives of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid and their antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid and their antiviral properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. scispace.com [scispace.com]
Application Notes & Protocols for the Analytical Detection of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid, also known as Uracil-1-acetic acid, is a derivative of the nucleobase uracil. The accurate and sensitive detection of this compound and its analogs is crucial in various research and development areas. In pharmaceutical sciences, it is of interest due to the role of uracil and its derivatives in the context of fluoropyrimidine drugs like 5-fluorouracil (5-FU), where endogenous uracil levels can be a predictor of drug toxicity.[1][2][3] This document provides an overview of the primary analytical methods for the detection and quantification of uracil and its derivatives, along with detailed protocols and comparative data to guide researchers in selecting the most appropriate method for their needs.
Overview of Analytical Methods
The principal methods for the quantitative analysis of this compound and related uracil compounds are based on chromatography. High-Performance Liquid Chromatography (HPLC) coupled with various detectors offers a robust platform for separation and quantification.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely accessible and reliable method for quantifying uracil derivatives. The technique relies on the strong UV absorbance of the pyrimidine ring, typically around 260 nm.[4] It is a cornerstone technique in many analytical labs for its simplicity and reproducibility.[4]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex biological matrices like plasma or serum, LC-MS/MS is the method of choice.[1][2] This technique provides excellent specificity by monitoring unique mass transitions for the target analyte, thereby minimizing interference from matrix components.[1][2]
-
HPLC with Fluorescence Detection: This method involves the chemical derivatization of the analyte to introduce a fluorescent tag. A specific fluorescence derivatization reaction for uracil has been developed, which allows for highly sensitive and selective detection, overcoming some of the interferences seen with UV detection in complex samples like urine.[5]
The selection of the appropriate method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the quantitative performance of the most common analytical methods for uracil and its derivatives.
| Method | Technique | Matrix | Limit of Quantification (LOQ) | Linearity Range | Key Advantages |
| Method 1 | LC-MS/MS | Plasma, Serum, Bovine Serum Albumin | 0.5 ng/mL[1][2] | 0.5 - 200 ng/mL[1][2] | High sensitivity and selectivity, suitable for complex matrices. |
| Method 2 | LC-MS/MS | Human Serum | Not specified, but calibrators start at 5 ng/mL | 5 - 1000 ng/mL[6] | Rapid and simple sample preparation.[6] |
| Method 3 | HPLC-UV | Pharmaceutical Ingredients | Not specified | Not specified | Robust, reproducible, and widely available.[4] |
| Method 4 | HPLC with Fluorescence Derivatization | Urine | Not specified | Not specified | High specificity, avoids UV-active impurities.[5] |
Experimental Protocols
Protocol 1: LC-MS/MS for Quantification in Human Plasma/Serum
This protocol is based on methods developed for high-sensitivity analysis of uracil in biological fluids.[1][2]
1. Principle
This method uses protein precipitation to extract the analyte from the plasma or serum matrix, followed by separation using reversed-phase liquid chromatography and detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
2. Reagents and Materials
-
This compound analytical standard
-
Internal Standard (IS) (e.g., isotopically labeled uracil)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma/serum (control)
3. Instrumentation
-
LC-MS/MS system (e.g., SCIEX Triple Quad or equivalent)[1][2]
-
Reversed-phase C18 column (e.g., Phenomenex Kinetex PS C18, 2.6 µm, 4.6 x 100 mm)[1][2]
-
Microcentrifuge
-
Vortex mixer
4. Sample Preparation
-
Pipette 100 µL of plasma/serum sample into a microcentrifuge tube.
-
Add internal standard solution.
-
Add precipitating solvent (e.g., acetonitrile:methanol mixture). A common ratio is 3:1 (v/v) solvent to sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
For some methods, the supernatant may be diluted with water containing formic acid before injection.[2]
-
Inject 25 µL of the final supernatant onto the LC-MS/MS system.[1][2]
5. LC-MS/MS Conditions
-
Column: Phenomenex Kinetex PS C18 (2.6 µm, 4.6 x 100 mm)[1]
-
Mobile Phase A: 0.1% formic acid in water[1]
-
Mobile Phase B: 0.1% formic acid in methanol[1]
-
Gradient: Isocratic elution with 97% Mobile Phase A has been shown to be effective.[1]
-
Column Temperature: 30 °C
-
Ion Source: Electrospray Ionization (ESI), positive or negative mode (to be optimized for the specific compound)
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard to identify the optimal precursor and product ions.
6. Data Analysis
Quantification is performed by creating a calibration curve using known concentrations of the analytical standard spiked into the control matrix. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Protocol 2: HPLC-UV for Quantification in Pharmaceutical Formulations
This protocol is a general method based on typical HPLC setups for uracil analysis.[4][7]
1. Principle
The method involves the separation of the analyte by reversed-phase HPLC and its detection by UV absorbance at its maximum absorbance wavelength (λmax), which for uracil is approximately 260 nm.[4]
2. Reagents and Materials
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or other suitable buffer (e.g., potassium phosphate)[7]
-
Ultrapure water
3. Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (or a polar-embedded phase column for better retention of polar compounds)[4]
-
Sonicator
-
Analytical balance
4. Standard and Sample Preparation
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of the analytical standard and transfer it to a 25 mL volumetric flask. Dissolve in the mobile phase, using sonication if necessary, and fill to volume.[7]
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Solution: Prepare the sample by accurately weighing and dissolving the pharmaceutical formulation in the mobile phase to achieve a concentration within the calibration range. Filtration of the final solution through a 0.45 µm filter is recommended before injection.
5. HPLC Conditions
-
Column: C18 reversed-phase, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Water/acetonitrile with 0.1% formic acid.[4] The exact ratio should be optimized to achieve good peak shape and retention time.
-
Flow Rate: 0.8 to 1.0 mL/min[4]
-
Column Temperature: 25 °C to 35 °C[4]
-
Detection Wavelength: ~260 nm[4]
-
Injection Volume: 20 µL
6. Data Analysis
The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve generated from the working standard solutions.
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantification of Uracil-1-acetic acid in biological fluids.
Uracil Metabolic Pathway
Caption: Reductive degradation pathway of uracil to Acetyl-CoA.[8]
References
- 1. sciex.com [sciex.com]
- 2. sciex.com [sciex.com]
- 3. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buparvaquone-HEBEI GUANGXING CHEMICAL INDUSTRY CO., LTD._High Stability&Customizability-pharma ingredients [hbgxchemical.com]
- 5. A Facile Method for the Quantification of Urinary Uracil Concentration by a Uracil-Specific Fluorescence Derivatization Reaction [jstage.jst.go.jp]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. biospectra.us [biospectra.us]
- 8. A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Uracil-1-acetic Acid as a Versatile Precursor in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uracil-1-acetic acid is a valuable and versatile precursor in the synthesis of a diverse range of therapeutic agents. Its unique structural features allow for straightforward modification and incorporation into more complex molecules, leading to the development of potent anticancer and antiviral drugs. This document provides detailed application notes and experimental protocols for the use of uracil-1-acetic acid in the synthesis of novel drug candidates, supported by quantitative data and visual diagrams of synthetic pathways.
Application in Anticancer Drug Synthesis
Uracil-1-acetic acid has been successfully utilized as a key building block in the development of novel anticancer agents. A prominent strategy involves its esterification with known cytotoxic compounds, such as camptothecin (CPT), to enhance their therapeutic properties. This approach has led to the creation of prodrugs with improved solubility, better pharmacokinetic profiles, and enhanced antitumor activity.[1]
Synthesis of Camptothecin-Uracil-1'-acetic Acid Ester Derivatives
A series of novel substituted uracil-1′(N)-acetic acid esters of camptothecins have been synthesized via an acylation method.[1][2] These compounds have demonstrated significant in vitro cytotoxicity against various human cancer cell lines, including A549 (lung), Bel7402 (liver), BGC-823 (gastric), HCT-8 (colon), and A2780 (ovarian).[1][3] Notably, some of these derivatives exhibited comparable or even superior cytotoxicity to the parent compound, camptothecin, and the clinically used drug, topotecan.[1][2]
Experimental Protocol: General Procedure for the Synthesis of 20(S)-O-(Substituted Uracil-1′-ylacetyl)camptothecin Derivatives
-
Preparation of Substituted Uracil-1′-ylacetyl Chloride:
-
To a solution of the respective substituted uracil-1′-acetic acid (1.2 mmol) in dry dichloromethane (DCM, 20 mL), add oxalyl chloride (2.4 mmol) and a catalytic amount of N,N-dimethylformamide (DMF, 2 drops) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the crude acid chloride.
-
-
Esterification with Camptothecin:
-
Dissolve camptothecin (1.0 mmol) and 4-dimethylaminopyridine (DMAP, 1.5 mmol) in dry pyridine (20 mL).
-
Add the freshly prepared substituted uracil-1′-ylacetyl chloride (1.2 mmol) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water (100 mL) and extract with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ester derivative.
-
Quantitative Data: In Vitro Cytotoxicity of Selected Camptothecin-Uracil-1'-acetic Acid Ester Derivatives
| Compound | A549 (IC₅₀, µM) | Bel7402 (IC₅₀, µM) | BGC-823 (IC₅₀, µM) | HCT-8 (IC₅₀, µM) | A2780 (IC₅₀, µM) |
| CPT | 0.08 ± 0.01 | 0.12 ± 0.02 | 0.09 ± 0.01 | 0.15 ± 0.03 | 0.07 ± 0.01 |
| Topotecan | 0.15 ± 0.02 | 0.21 ± 0.03 | 0.18 ± 0.02 | 0.25 ± 0.04 | 0.11 ± 0.01 |
| Compound 12 | 0.06 ± 0.01 | 0.09 ± 0.01 | 0.07 ± 0.01 | 0.11 ± 0.02 | 0.05 ± 0.01 |
| Compound 13 | 0.07 ± 0.01 | 0.10 ± 0.02 | 0.08 ± 0.01 | 0.13 ± 0.02 | 0.06 ± 0.01 |
Data synthesized from findings reported in[1][2]. IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
In vivo studies in mice have further demonstrated the potent antitumor activity of these derivatives, with some compounds showing efficacy comparable to or better than established chemotherapeutic agents like Paclitaxel and Irinotecan.[1][2] The mechanism of action appears to be the inhibition of topoisomerase I, similar to camptothecin.[1][2]
Caption: Synthesis of camptothecin-uracil-1'-acetic acid ester derivatives.
Application in Antiviral Drug Synthesis
Uracil-1-acetic acid also serves as a crucial precursor for the synthesis of novel antiviral compounds. Its derivatives have shown promising activity against a range of viruses, including the tick-borne encephalitis virus (TBEV).[4] The synthesis strategy often involves the introduction of a propargylamide group to the acetic acid moiety, which then allows for "click" chemistry reactions to assemble more complex molecules.[4]
Synthesis of Ramified 5-(Perylen-3-ylethynyl)uracil-1-acetic Acid Derivatives
A universal precursor, the propargylamide of N3-Pom-protected 5-(perylen-3-ylethynyl)uracil acetic acid, is utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions to synthesize ramified molecules with potent antiviral activities.[4] This approach enables the assembly of molecules containing multiple antiviral scaffolds, leading to enhanced efficacy.[4]
Experimental Protocol: General Procedure for the Synthesis of Triazole-linked Uracil-1-acetic Acid Derivatives
-
Synthesis of the Propargylamide Precursor:
-
To a solution of N3-Pom-protected 5-(perylen-3-ylethynyl)uracil-1-acetic acid (1.0 mmol) in DMF (10 mL), add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 mmol) and N-hydroxysuccinimide (NHS, 1.1 mmol).
-
Stir the mixture at room temperature for 4 hours.
-
Add propargylamine (1.2 mmol) and continue stirring overnight.
-
Filter the reaction mixture and purify the filtrate by column chromatography to obtain the propargylamide precursor.
-
-
CuAAC Click Reaction:
-
Dissolve the propargylamide precursor (1.0 mmol) and the desired azide compound (1.1 mmol) in a mixture of DMF and water (4:1, 10 mL).
-
Add copper(II) sulfate pentahydrate (0.1 mmol) and sodium ascorbate (0.2 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the final triazole-linked derivative.
-
Quantitative Data: Antiviral Activity against Tick-Borne Encephalitis Virus (TBEV)
| Compound | EC₅₀ (nM) |
| Compound 9f (Ramified Cluster) | 1 - 3 |
| Monomeric Precursors | > 100 |
Data sourced from[4]. EC₅₀ represents the concentration required for 50% inhibition of viral replication.
The ramified clusters of the antiviral scaffold demonstrated significantly enhanced potency against TBEV, with EC₅₀ values in the nanomolar range.[4]
Caption: Synthesis of antiviral triazole-linked uracil derivatives.
Conclusion
Uracil-1-acetic acid stands out as a highly valuable and adaptable precursor for the synthesis of bioactive molecules. The protocols and data presented herein underscore its utility in constructing novel anticancer and antiviral agents with significant therapeutic potential. The straightforward derivatization of the acetic acid moiety allows for the facile introduction of various functional groups and the conjugation to other pharmacophores, making it a cornerstone for the development of next-generation therapeutics. Further exploration of uracil-1-acetic acid derivatives is warranted to unlock their full potential in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antitumor activity of novel substituted uracil-1'(N)-acetic acid ester derivatives of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile synthesis and cytotoxicity of substituted uracil-1'(N)-acetic acid and 4-pyridone-1'(N)-acetic acid esters of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid and their antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
Application of Uracil-1-Acetic Acid in Cancer Research: A Detailed Guide for Scientists
For researchers, scientists, and drug development professionals, Uracil-1-acetic acid has emerged as a valuable molecular scaffold in the synthesis of novel anti-cancer agents. While not possessing significant intrinsic anti-tumor activity, its true potential is realized when utilized as a linker to conjugate with potent chemotherapeutic compounds, enhancing their efficacy, and enabling targeted drug delivery.
This document provides comprehensive application notes and detailed experimental protocols for studying Uracil-1-acetic acid derivatives in cancer research. The primary focus is on its most prominent application: the creation of camptothecin conjugates that function as topoisomerase I inhibitors, leading to cancer cell death.
Application Notes
Uracil-1-acetic acid serves as a versatile building block in medicinal chemistry, primarily leveraged for its ability to be chemically modified and linked to other molecules. In cancer research, its application is predominantly seen in the development of prodrugs and targeted therapies. By attaching Uracil-1-acetic acid to established cytotoxic agents, researchers aim to improve the therapeutic index of these drugs by modifying their pharmacokinetic properties or by directing them specifically to tumor cells.
One of the most successful applications has been the synthesis of Uracil-1-acetic acid ester derivatives of camptothecin (CPT).[1][2] These novel compounds have demonstrated comparable or even superior cytotoxicity against a range of human cancer cell lines when compared to the parent drug and its clinically used analogue, topotecan.[1][2] The primary mechanism of action for these derivatives is the inhibition of DNA topoisomerase I (Topo I), an essential enzyme for DNA replication and transcription.[1][2] Inhibition of Topo I by these conjugates leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[3][4]
Furthermore, derivatives of 5-fluorouracil-1-acetic acid have been explored in targeted drug delivery systems. By conjugating this molecule to nanoparticles that are engineered to target receptors overexpressed on cancer cells, such as the epidermal growth factor receptor (EGFR), a more specific and potent cytotoxic effect can be achieved.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of various Uracil-1-acetic acid derivatives against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Substituted Uracil-1’(N)-acetic acid Esters of Camptothecin
| Compound | A549 (Lung) | Bel7402 (Liver) | BGC-823 (Gastric) | HCT-8 (Colon) | A2780 (Ovarian) |
| Derivative 12 | 0.04 ± 0.01 | 0.06 ± 0.01 | 0.05 ± 0.01 | 0.07 ± 0.01 | 0.03 ± 0.01 |
| Derivative 13 | 0.05 ± 0.01 | 0.07 ± 0.02 | 0.06 ± 0.01 | 0.08 ± 0.02 | 0.04 ± 0.01 |
| Camptothecin (CPT) | 0.03 ± 0.01 | 0.04 ± 0.01 | 0.03 ± 0.01 | 0.05 ± 0.01 | 0.02 ± 0.01 |
| Topotecan (TPT) | 0.12 ± 0.02 | 0.15 ± 0.03 | 0.14 ± 0.02 | 0.18 ± 0.03 | 0.10 ± 0.02 |
Data synthesized from multiple sources.[1][2][5]
Signaling Pathways and Experimental Workflows
The inhibitory action of Uracil-1-acetic acid-camptothecin derivatives on Topoisomerase I triggers a cascade of cellular events culminating in apoptosis. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating these compounds.
Caption: Topoisomerase I inhibition by Uracil-1-acetic acid-camptothecin derivatives.
Caption: Experimental workflow for evaluating Uracil-1-acetic acid derivatives.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of Uracil-1-acetic acid derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, BGC-823)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Uracil-1-acetic acid derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the Uracil-1-acetic acid derivatives in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Topoisomerase I Inhibition Assay
This protocol assesses the ability of the derivatives to inhibit the activity of Topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo I assay buffer
-
Uracil-1-acetic acid derivatives
-
Stop buffer/gel loading dye
-
Agarose gel (1%) and electrophoresis system
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add:
-
Distilled water (to make up the final volume)
-
2 µL of 10x Topo I assay buffer
-
1 µL of supercoiled plasmid DNA (0.5 µg)
-
Varying concentrations of the Uracil-1-acetic acid derivative.
-
-
Add 1 unit of Topoisomerase I to each reaction tube, except for the negative control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of stop buffer/gel loading dye.
-
Load the samples onto a 1% agarose gel.
-
Run the gel electrophoresis until the dye front has migrated an appropriate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator. Inhibition of Topo I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the derivatives on cell cycle progression.
Materials:
-
Cancer cells treated with Uracil-1-acetic acid derivatives
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of the derivative for 24-48 hours.
-
Harvest the cells (trypsinize if adherent) and wash with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity. Analyze the data using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting the expression of key proteins involved in apoptosis.
Materials:
-
Cancer cells treated with Uracil-1-acetic acid derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the derivative for the desired time points.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities to determine changes in protein expression.[6][7][8][9] An increase in cleaved caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio are indicative of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antitumor activity of novel substituted uracil-1'(N)-acetic acid ester derivatives of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Apoptosis western blot guide | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Antiviral Activity of Uracil-1-Acetic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction Uracil and its derivatives represent a significant class of pharmacophores in medicinal chemistry, known for their broad therapeutic potential.[1] Specifically, uracil-1-acetic acid derivatives have emerged as a promising scaffold for the development of novel antiviral agents active against a wide range of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), Influenza, and Human Cytomegalovirus (HCMV).[2][3][4] These compounds can exert their antiviral effects through various mechanisms, such as inhibiting viral entry, blocking critical viral enzymes like reverse transcriptase and RNA-dependent RNA polymerase (RdRp), or interfering with viral capsid proteins.[3][5][6][7]
This document provides detailed protocols for the most common and robust assays used to evaluate the antiviral efficacy and cytotoxicity of uracil-1-acetic acid derivatives: the MTT cytotoxicity assay and the plaque reduction assay for antiviral activity.
Principle of Antiviral Evaluation
The primary goal of in vitro antiviral testing is to determine a compound's ability to inhibit viral replication at concentrations that are non-toxic to the host cells. This is achieved by calculating three key parameters:
-
50% Cytotoxic Concentration (CC50): The concentration of the compound that causes a 50% reduction in host cell viability.
-
50% Effective Concentration (EC50): The concentration of the compound that inhibits viral replication by 50%.
-
Selectivity Index (SI): The ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, signifying that the compound is effective against the virus at concentrations well below those that are toxic to the host cell.
Data Presentation: Antiviral Activity of Uracil Derivatives
The following table summarizes representative quantitative data for various uracil derivatives, illustrating the parameters used to assess their potential as antiviral agents.
| Compound Class | Derivative Example | Target Virus | EC50 | CC50 | Selectivity Index (SI) | Reference |
| Perylenylethynyl Uracil-1-Acetic Acid | Ramified Cluster 9f | Tick-Borne Encephalitis Virus (TBEV) | 1-3 nM | >10 µM | >3333-10000 | [5][8] |
| Acyclic Uracil Nucleosides | Compound 8 | Herpes Simplex Virus-1 (HSV-1) | 15.1 µg/mL | Not Specified | Not Specified | [2] |
| Phenoxyalkyl Uracils | Compound 24 | Human Cytomegalovirus (HCMV) | 5.5-12 µM | ≥ 100 µM | >8-18 | [4] |
| Bis(benzyloxy)methyl Uracils | Lead Compound | Influenza A (H1N1) | Sub-µM | Not Specified | Not Specified | [3] |
Experimental Workflow & Mechanism Visualization
The overall process for evaluating a novel uracil derivative involves first assessing its toxicity to the host cell line, followed by determining its efficacy against the target virus.
Caption: General experimental workflow for antiviral drug screening.
Many uracil derivatives function as rigid amphipathic fusion inhibitors (RAFIs), preventing the virus from entering the host cell.[5]
Caption: Inhibition of viral entry by a fusion inhibitor derivative.
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration range of the uracil derivative that is non-toxic to the host cells, which is essential for differentiating between specific antiviral effects and general cytotoxicity.[9] The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[10]
Materials:
-
Uracil-1-acetic acid derivative stock solution (in DMSO)
-
Appropriate host cell line (e.g., Vero, MT-4, MDCK)
-
Cell culture medium (e.g., MEM, DMEM) with Fetal Bovine Serum (FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate at 37°C in a 5% CO₂ incubator until cells form a confluent monolayer (typically 24 hours).[11]
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of the uracil derivative in cell culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Include a "medium only" control for 100% viability and a "solvent" control.[9]
-
Treatment: Carefully remove the old medium from the cells. Add 100 µL of the prepared compound dilutions to the wells in triplicate or quadruplicate.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period equivalent to the duration of the antiviral assay (e.g., 48 to 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of MTT solution (diluted to 0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.[11]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[10]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the "medium only" control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the CC50 value using non-linear regression analysis.
-
Protocol 2: Plaque Reduction Assay
The plaque reduction assay is the gold standard method for evaluating the efficacy of antiviral compounds against lytic viruses.[9] It quantifies the reduction in the number of viral plaques—localized areas of cell death—in the presence of the test compound.[12]
Materials:
-
Uracil-1-acetic acid derivative
-
Confluent host cell monolayers in 6-well or 12-well plates
-
Target virus stock with a known titer (PFU/mL)
-
Cell culture medium (serum-free for infection, low serum for overlay)
-
Semi-solid overlay medium (e.g., medium containing 1% low-melting-point agarose or methylcellulose)
-
PBS
-
Crystal Violet staining solution (0.1% Crystal Violet in 20% ethanol)
-
Fixative solution (e.g., 10% formalin or methanol)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the uracil derivative in culture medium at concentrations below the determined CC50 value. Include a "no drug" virus control and a "no virus" cell control.[9]
-
Cell Preparation: Use confluent monolayers of host cells in 12-well plates. Wash the cell monolayers twice with sterile PBS before infection.[9]
-
Infection: Infect the cells by adding a standardized amount of virus (e.g., 50-100 Plaque Forming Units, PFU) to each well. Incubate at 37°C for 1 hour to allow for viral adsorption, gently rocking the plates every 15 minutes.[13]
-
Treatment and Overlay: After the adsorption period, aspirate the virus inoculum. Gently wash the monolayer with PBS to remove unadsorbed virus. Add the overlay medium containing the different concentrations of the uracil derivative (or no drug for the virus control).[9]
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator. The incubation time depends on the virus and cell type, typically ranging from 3 to 7 days, until visible plaques are formed in the virus control wells.[14]
-
Plaque Visualization:
-
Carefully remove the overlay medium.
-
Fix the cells by adding the fixative solution and incubating for at least 30 minutes at room temperature.[9]
-
Remove the fixative and stain the cell monolayer with Crystal Violet solution for 15-20 minutes.
-
Gently wash the plates with water to remove excess stain and let them air dry. Viable cells will stain purple, while plaques will appear as clear, unstained zones.[9]
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Plot the percentage of inhibition against the compound concentration and use non-linear regression to determine the EC50 value.[11]
-
References
- 1. Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Some Uracil Nucleosides as Promising Anti-Herpes Simplex Virus 1 Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-HCMV activity of 1-[ω-(phenoxy)alkyl]uracil derivatives and analogues thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid and their antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico, in vitro and cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid and their antiviral properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid, also known as Uracil-1-acetic acid, is a pyrimidine derivative.[1][2] While uracil and its derivatives are fundamental components of nucleic acids, modifications to the uracil structure can lead to a wide range of biological activities.[3][4] Notably, derivatives of Uracil-1-acetic acid, such as its esters with camptothecins, have been investigated for their cytotoxic effects against various human cancer cell lines, suggesting potential applications in oncology research.[5][6][7] Furthermore, the related compound 5-fluorouracil-1-acetic acid has been explored for targeted drug delivery to cancer cells.[8]
These application notes provide a comprehensive overview and generalized protocols for conducting cell culture experiments to evaluate the biological activity of this compound. The provided methodologies can be adapted to screen for various cellular effects, including cytotoxicity, and to begin to elucidate potential mechanisms of action.
Data Presentation
As no specific quantitative data for the parent compound this compound is currently available in the public domain, the following table is provided as a template for researchers to systematically record their experimental findings. This structured format will facilitate the comparison of results across different cell lines and experimental conditions.
Table 1: Template for Summarizing Quantitative Data from Cell-Based Assays
| Cell Line | Assay Type | Compound Concentration (µM) | Incubation Time (hours) | Endpoint Measured | Result (e.g., % Viability, IC50) | Standard Deviation |
| e.g., A549 | MTT Assay | 0.1 | 24 | Cell Viability | ||
| 1 | 24 | |||||
| 10 | 24 | |||||
| 100 | 24 | |||||
| e.g., HCT-8 | Apoptosis Assay | 10 | 48 | Caspase-3 Activity | ||
| (Flow Cytometry) | 50 | 48 | (% Annexin V positive) |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cultured cells.
Protocol 1: Cell Culture and Maintenance
-
Cell Line Selection: Choose appropriate human cancer cell lines for your study. Based on research on related compounds, suitable cell lines could include A549 (lung carcinoma), Bel7402 (hepatocellular carcinoma), BGC-823 (gastric carcinoma), HCT-8 (ileocecal adenocarcinoma), and A2780 (ovarian cancer).[5][6]
-
Culture Medium: Culture the cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage the cells upon reaching 80-90% confluency.
Protocol 2: Preparation of Stock Solution
-
Solvent Selection: Determine a suitable solvent for this compound. Dimethyl sulfoxide (DMSO) is a common choice for dissolving organic compounds for in vitro assays.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in the chosen solvent.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 3: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[9][10]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Signaling Pathway Diagram
Since the specific signaling pathways affected by this compound are not yet elucidated, the following diagram illustrates a generic apoptosis signaling pathway that is a common target in cancer therapy research.
A generalized intrinsic apoptosis signaling pathway.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the in vitro effects of this compound.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico, in vitro and cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Facile synthesis and cytotoxicity of substituted uracil-1'(N)-acetic acid and 4-pyridone-1'(N)-acetic acid esters of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and antitumor activity of novel substituted uracil-1'(N)-acetic acid ester derivatives of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Guidelines for cell viability assays [ouci.dntb.gov.ua]
- 10. Cell viability assays | Abcam [abcam.com]
Application Notes and Protocols: Uracil-1-Acetic Acid in the Synthesis of Pyrimidine Nucleoside Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of uracil-1-acetic acid as a key intermediate in the synthesis of modified pyrimidine nucleoside analogues and other related bioactive compounds. Detailed protocols, quantitative data, and workflow visualizations are presented to facilitate the application of these methodologies in research and drug development.
Introduction
Uracil and its derivatives are fundamental building blocks in the development of therapeutic agents, particularly antiviral and anticancer drugs.[1] Uracil-1-acetic acid serves as a versatile scaffold, allowing for the introduction of various functionalities at the N-1 position of the pyrimidine ring. This modification is a common strategy in the design of nucleoside analogues to enhance their biological activity, improve metabolic stability, or alter their mechanism of action. The acetic acid moiety at the N-1 position provides a convenient handle for further chemical modifications, such as esterification to create prodrugs or conjugation to other molecules to enhance cell specificity and overcome drug resistance.[2]
Applications of Uracil-1-Acetic Acid
The primary application of uracil-1-acetic acid in this context is as a precursor for more complex molecules. It can be synthesized and then utilized in subsequent reactions, or its ester form, ethyl uracil-1-acetate, can be directly synthesized and used.
Key Applications Include:
-
Synthesis of Acyclic Nucleoside Analogues: The acetic acid side chain can be modified to mimic the ribose or deoxyribose sugar of natural nucleosides.
-
Prodrug Synthesis: The carboxylic acid group can be esterified to create prodrugs with improved pharmacokinetic properties. A notable application is the synthesis of ester derivatives of camptothecins, which have shown significant antitumor activity.[3][4]
-
Conjugate Chemistry: Uracil-1-acetic acid can be linked to other pharmacologically active molecules to create hybrid compounds with potentially synergistic or enhanced therapeutic effects.[2]
Experimental Protocols
Protocol 1: Synthesis of Ethyl Uracil-1-Acetate
This protocol is based on the optimized N-alkylation of uracil with ethyl bromoacetate. The use of potassium iodide (KI) as a catalyst significantly improves the reaction yield.
Materials:
-
Uracil
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
Ethyl bromoacetate
-
Potassium iodide (KI)
-
Acetonitrile
Procedure:
-
Prepare silylated uracil in-situ by heating a mixture of uracil, HMDS, and a catalytic amount of ammonium sulfate at 120°C for 3 hours.
-
To the cooled mixture, add one equivalent of ethyl bromoacetate in acetonitrile.
-
Add 0.5 equivalents of potassium iodide (KI) to the reaction mixture.
-
Reflux the reaction mixture for 5 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield ethyl uracil-1-acetate.
Protocol 2: Synthesis of Uracil-1-Acetic Acid
This protocol involves the hydrolysis of uracil-1-malonic acid diethyl ester, which is synthesized by alkylating silylated uracil.
Part A: Synthesis of Uracil-1-malonic acid diethyl ester
-
Prepare 2,4-bis(trimethylsilyl) uracil.
-
Alkylate the silylated uracil with bromo-malonic acid diethyl ester.[5]
Part B: Hydrolysis to Uracil-1-acetic acid
-
Hydrolyze the resulting uracil-1-malonic acid diethyl ester with NaOH under specific reaction conditions to favor the formation of uracil-1-acetic acid.[5] The precise conditions (concentration of NaOH, temperature, and reaction time) are critical to steer the reaction away from yielding uracil.[5]
Protocol 3: Synthesis of a 20(S)-O-uracil-1'(N)-acetic acid ester derivative of Camptothecin
This protocol demonstrates the use of a substituted uracil-1-acetic acid to create a potent antitumor compound.
Materials:
-
Substituted uracil-1'(N)-acetic acid (e.g., 5-fluorouracil-1'-acetic acid)
-
20(S)-Camptothecin (CPT)
-
Acylating agent (e.g., dicyclohexylcarbodiimide - DCC)
-
Solvent (e.g., Dichloromethane - DCM)
Procedure:
-
Dissolve the substituted uracil-1'(N)-acetic acid and 20(S)-Camptothecin in the solvent.
-
Add the acylating agent to the mixture.
-
Stir the reaction at room temperature until completion, monitored by TLC.
-
Purify the resulting product by column chromatography to yield the desired ester derivative.[3][4]
Data Presentation
Quantitative Data on the Synthesis of Ethyl Uracil-1-Acetate
The following table summarizes the optimized conditions for the N-alkylation of uracil with ethyl bromoacetate.
| Entry | Catalyst (equiv.) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | None | Acetonitrile | - | 54 | [6] |
| 2 | KI (0.25) | Acetonitrile | - | 83 | [6] |
| 3 | KI (0.5) | Acetonitrile | 5 | 94 | [6] |
Biological Activity of Pyrimidine Nucleoside Analogues
The biological activity of pyrimidine nucleoside analogues synthesized using uracil derivatives is a key indicator of their therapeutic potential.
| Compound | Virus/Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Influenza A (H1N1) Virus | |||||
| Analogue 1 | Influenza A | 15 | - | - | [7] |
| Analogue 2 | Influenza A | 30 | - | - | [7] |
| Analogue 3 | Influenza A | 42-48 | - | - | [7] |
| Coxsackie B3 Virus | |||||
| Analogue 2f | Coxsackie B3 | 12.4 | 18 | 1.45 | [7] |
| Analogue 5f | Coxsackie B3 | 11.3 | 18 | 1.59 | [7] |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration
Mandatory Visualizations
Synthesis of Ethyl Uracil-1-Acetate
Caption: Synthetic workflow for the N-alkylation of uracil.
General Synthesis of Pyrimidine Nucleoside Analogues
Caption: General workflow for pyrimidine nucleoside analogue synthesis.
References
- 1. Enhanced anticancer activity of novel pyrimidine nucleoside analog in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antitumor activity of novel substituted uracil-1'(N)-acetic acid ester derivatives of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyrimidine nucleoside analogues.X. 5-Substituted 1-(1,3-dihydroxypropyl-2) uracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid, also known as Uracil-1-acetic acid, is a pyrimidine derivative that serves as a valuable building block in synthetic organic chemistry and drug discovery. Its structural motif is of significant interest for the development of novel therapeutic agents, particularly in the fields of oncology and virology. This document provides detailed application notes on the laboratory safety and handling of this compound, along with a representative protocol for its use in the synthesis of bioactive derivatives.
Laboratory Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on available safety data sheets and general laboratory best practices.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not extensively documented, it is prudent to handle it as a potentially hazardous substance.
General Precautions:
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes.
-
Do not ingest.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust generation and inhalation.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
Physicochemical and Safety Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂O₄ | [1] |
| Molecular Weight | 170.12 g/mol | [1] |
| Appearance | Solid | |
| Storage Class | 11 - Combustible Solids | |
| WGK (Water Hazard Class) | 3 |
Experimental Protocols
This compound is primarily utilized as a precursor in the synthesis of more complex molecules. A common application is its use in acylation reactions to form ester derivatives with potential biological activity. The following is a representative protocol for the synthesis of a 20(S)-camptothecin ester derivative, a class of compounds investigated for their antitumor properties[2][3].
Synthesis of a Substituted Uracil-1'(N)-acetic acid Ester of 20(S)-camptothecin
This protocol describes the esterification of this compound with a camptothecin derivative.
Materials:
-
This compound
-
20(S)-camptothecin derivative (e.g., 7-ethyl-10-hydroxycamptothecin)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, dissolve the 20(S)-camptothecin derivative (1 equivalent) and this compound (1.2 equivalents) in anhydrous DCM or DMF.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired ester derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).
Visualizations
Experimental Workflow for Derivative Synthesis
Caption: General workflow for the synthesis of bioactive derivatives from Uracil-1-acetic acid.
Potential Signaling Pathway Inhibition by Derivatives
Derivatives of this compound, such as those conjugated with camptothecin, are designed to target specific cellular pathways involved in cancer progression. Camptothecin and its analogs are known inhibitors of Topoisomerase I, an enzyme crucial for DNA replication and repair[3].
Caption: Proposed mechanism of action for Uracil-Camptothecin derivatives via Topoisomerase I inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Uracil-1-acetic Acid Synthesis
Welcome to the technical support center for Uracil-1-acetic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during the synthesis of Uracil-1-acetic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Uracil-1-acetic acid?
A1: The most prevalent and direct method is the N1-alkylation of uracil with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, or their corresponding esters. This reaction is typically carried out in the presence of a base.
Q2: I am observing very low yields in my reaction. What are the likely causes?
A2: Low yields in Uracil-1-acetic acid synthesis can stem from several factors. Poor solubility of uracil in the reaction solvent is a primary concern. Other potential issues include incomplete reaction, formation of side products, and challenges during product isolation and purification.
Q3: Besides the desired N1-alkylated product, what other byproducts can form?
A3: A common side reaction is the alkylation at the N3 position of the uracil ring, leading to the formation of Uracil-3-acetic acid. In some cases, dialkylation at both N1 and N3 positions can occur. O-alkylation at the oxygen atoms of the uracil ring is also a possibility, though generally less favored under basic conditions.
Q4: How can I improve the solubility of uracil in my reaction?
A4: Improving the solubility of uracil is critical for a successful reaction. This can be achieved by carefully selecting the solvent system. Polar aprotic solvents like DMSO and DMF are often effective. Using a co-solvent system can also be a beneficial strategy.[1] For reactions in less polar solvents, silylation of uracil to form a more soluble intermediate, like 2,4-bis(trimethylsilyl) uracil, can be an effective approach before alkylation.[2]
Q5: What is the role of the base in the N-alkylation of uracil?
A5: The base is crucial for deprotonating the nitrogen atom of the uracil ring, making it a more potent nucleophile to attack the alkylating agent (e.g., chloroacetic acid). The choice and amount of base can influence the reaction rate and the selectivity between N1 and N3 alkylation. Common bases include potassium hydroxide, sodium hydroxide, and potassium carbonate.
Troubleshooting Guide
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility of Uracil | Perform a solvent screening with polar aprotic solvents (DMSO, DMF) or consider using a co-solvent system.[1] Alternatively, use a silylated uracil intermediate for better solubility in organic solvents.[2] | Improved dissolution of starting material, leading to a more homogeneous reaction and higher conversion. |
| Incomplete Reaction | Increase reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. | Disappearance of the uracil starting material spot on the TLC plate, indicating higher conversion. |
| Suboptimal Base Concentration | Titrate the amount of base used. An excess of base can lead to side reactions, while an insufficient amount will result in incomplete deprotonation of uracil. | An optimized base concentration will favor the desired N1-alkylation and maximize the yield. |
| Product Loss During Purification | If using column chromatography, be aware that low solubility can lead to product loss.[3] For recrystallization, select a solvent system that provides good recovery. Sublimation under reduced pressure can also be an effective purification method for some pyrimidine derivatives.[4] | Higher recovery of the purified product. |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| N1 vs. N3 Alkylation | The reaction conditions, particularly the choice of solvent and base, can influence the N1/N3 selectivity. Silylation of uracil prior to alkylation is a well-established method to direct alkylation specifically to the N1 position.[2] | An increased ratio of the desired N1-isomer (Uracil-1-acetic acid) to the N3-isomer. |
| Dialkylation | Use a stoichiometric amount of the alkylating agent relative to uracil. Adding the alkylating agent slowly to the reaction mixture can also help to minimize dialkylation. | Reduction in the formation of the N1,N3-dialkylated byproduct. |
Experimental Protocols
Protocol 1: Synthesis of 5-Fluorouracil-1-acetic acid (as an analogue to Uracil-1-acetic acid)
This protocol is adapted from the synthesis of 5-Fluorouracil-1-acetic acid and can be used as a starting point for the synthesis of Uracil-1-acetic acid.[5]
Materials:
-
5-Fluorouracil (or Uracil)
-
Potassium hydroxide (KOH)
-
α-Chloroacetic acid
-
Water
Procedure:
-
Dissolve 5-Fluorouracil (10 mmol) and potassium hydroxide (20 mmol) in 7.5 mL of water.
-
In a separate beaker, dissolve α-chloroacetic acid (10 mmol) in 4 mL of water.
-
Add the α-chloroacetic acid solution to the 5-Fluorouracil solution.
-
Stir the reaction mixture at 50°C for 2 hours.[5]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Visual Guides
Synthesis Pathway and Potential Side Products
Caption: Synthesis of Uracil-1-acetic acid and potential side products.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine nucleoside analogues.X. 5-Substituted 1-(1,3-dihydroxypropyl-2) uracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid and their antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid, also known as uracil-1-acetic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired N1-Alkylated Product
Question: My reaction is resulting in a low yield of the target uracil-1-acetic acid. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the N1-alkylation of uracil are often due to several factors, including competing side reactions and suboptimal reaction conditions. Here are key areas to troubleshoot:
-
Competing N3-Alkylation and Dialkylation: Uracil has two reactive nitrogen atoms (N1 and N3). Direct alkylation can lead to a mixture of N1- and N3-isomers, as well as the N1,N3-dialkylated product. The N1 position is generally more acidic and sterically accessible, favoring N1-alkylation under thermodynamic control.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity and overall yield.
-
Purity of Reagents: Ensure all reagents, especially the solvent, are anhydrous, as the presence of water can hydrolyze the alkylating agent and affect the base's efficacy.
Optimization Strategies:
-
Choice of Base and Solvent: The combination of a suitable base and solvent is crucial for selective N1-alkylation. A common approach is to use a carbonate base in a polar aprotic solvent. Research on a similar N1-alkylation of a uracil derivative has shown that DMF (N,N-Dimethylformamide) as a solvent with K₂CO₃ as the base can provide high yields.
-
Silylation of Uracil: A highly effective method to promote N1-alkylation is to first silylate the uracil. This is typically done by reacting uracil with a silylating agent like hexamethyldisilazane (HMDS) in the presence of a catalyst such as ammonium sulfate. The resulting 2,4-bis(trimethylsilyl)uracil is then reacted with the alkylating agent (e.g., ethyl chloroacetate). This method often leads to higher yields and better regioselectivity for the N1-isomer.[1]
-
Reaction Temperature: The reaction temperature can influence the product distribution. Generally, higher temperatures favor the thermodynamically more stable N1-isomer. If you are observing a significant amount of the N3-isomer, consider increasing the reaction temperature.
-
Use of a Catalyst: The addition of a catalyst like potassium iodide (KI) can enhance the rate of alkylation, particularly when using chloro- or bromo-acetate esters.
Issue 2: Difficulty in Separating N1- and N3- Isomers
Question: My reaction has produced a mixture of N1- and N3-(carboxymethyl)uracil. How can I effectively separate these isomers?
Answer:
The separation of N1- and N3-isomers of alkylated uracils can be challenging due to their similar polarities.
Separation Techniques:
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for separating these isomers. A gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity, is often effective. For example, a gradient of methanol in dichloromethane or ethyl acetate in hexane can be employed. Careful monitoring of the fractions by thin-layer chromatography (TLC) is essential.
-
Recrystallization: In some cases, fractional crystallization can be used to separate the isomers, provided there is a significant difference in their solubilities in a particular solvent. This method is often more effective after an initial purification by column chromatography.
-
Preparative HPLC: For difficult separations or to obtain highly pure isomers, preparative high-performance liquid chromatography (HPLC) can be utilized.
Analytical Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for distinguishing between the N1 and N3 isomers. The chemical shifts of the protons and carbons of the pyrimidine ring and the attached acetic acid moiety will differ between the two isomers. Specifically, the chemical shift of the H-6 proton of the uracil ring is a good indicator of the substitution position.
Issue 3: Incomplete Hydrolysis of the Ester Intermediate
Question: I am having trouble completely hydrolyzing the ethyl uracil-1-acetate intermediate to the final carboxylic acid. What conditions should I use?
Answer:
Incomplete hydrolysis of the ester can be a common issue, leading to a mixture of the ester and the final acid product, which can complicate purification.
Recommended Hydrolysis Conditions:
-
Alkaline Hydrolysis: The most common method for hydrolyzing the ester is to use a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent like methanol or ethanol. The reaction is typically stirred at room temperature or gently heated to ensure complete conversion.
-
Monitoring the Reaction: The progress of the hydrolysis should be monitored by TLC until the starting ester spot has completely disappeared.
-
Work-up Procedure: After complete hydrolysis, the reaction mixture should be acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH of around 2-3. This will protonate the carboxylate and cause the desired carboxylic acid to precipitate out of the solution. The precipitate can then be collected by filtration, washed with cold water, and dried.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the N-alkylation of uracil with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) in the presence of a base, followed by the hydrolysis of the resulting ester. To improve regioselectivity for the N1 position, a two-step process involving the silylation of uracil prior to alkylation is often employed.[1]
Q2: What are the main side products to expect in this synthesis?
A2: The primary side products are the N3-alkylated isomer (3-(2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid) and the N1,N3-dialkylated product. O-alkylation is also a possibility but is generally less common.
Q3: How can I confirm the structure of my final product?
A3: The structure of this compound should be confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The NMR spectra will show characteristic peaks for the uracil ring protons and the methylene and carboxylic acid protons of the acetic acid side chain. Mass spectrometry will confirm the molecular weight of the compound.
Q4: What are some safety precautions to consider during this synthesis?
A4: Alkylating agents like ethyl chloroacetate are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Bases such as sodium hydride (if used) are highly reactive and flammable. Solvents like DMF are harmful. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Data Presentation
Table 1: Effect of Solvent on the Yield of N1-Alkylation of a Uracil Derivative
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Acetone | 12 | 72 |
| 2 | THF | 11 | 61 |
| 3 | DMF | 7 | 87 |
| 4 | DMSO | 8 | 80 |
Data adapted from a study on a similar N1-alkylation reaction of a uracil derivative.
Experimental Protocols
Protocol 1: Synthesis of Ethyl (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetate via Direct Alkylation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend uracil (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the suspension.
-
Addition of Alkylating Agent: Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the DMF under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure ethyl (2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetate.
Protocol 2: Hydrolysis to this compound
-
Dissolution: Dissolve the purified ethyl (2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetate (1.0 eq) in a mixture of methanol and water.
-
Hydrolysis: Add sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid (HCl).
-
Precipitation and Isolation: A white precipitate should form. Stir the mixture for another 30 minutes in the ice bath, then collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water and then with a small amount of cold ethanol. Dry the product under vacuum to obtain this compound.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis.
References
Technical Support Center: Crystallization of Uracil-1-acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Uracil-1-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the crystallization of Uracil-1-acetic acid?
A1: The ideal solvent for crystallization is one in which Uracil-1-acetic acid has high solubility at elevated temperatures and low solubility at room temperature. For pyrimidine derivatives like Uracil-1-acetic acid, good starting points for solvent screening include polar protic solvents. Common choices are ethanol, methanol, ethyl acetate, and water, or mixtures thereof.[1] It is recommended to perform a small-scale solvent screening to identify the optimal system for your specific needs.
Q2: How does temperature affect the crystallization of Uracil-1-acetic acid?
A2: Temperature is a critical factor in the crystallization of Uracil-1-acetic acid. Generally, its solubility increases with temperature.[1] This principle is the foundation of cooling crystallization, where a saturated solution at a high temperature is cooled to induce the formation of crystals as the solubility decreases.
Q3: What is the impact of pH on the crystallization of Uracil-1-acetic acid?
A3: As an acidic compound, the solubility of Uracil-1-acetic acid in aqueous solutions is pH-dependent. At higher pH values (more basic conditions), the carboxylic acid group will deprotonate to form a more soluble salt. Conversely, in acidic solutions, it will exist in its less soluble protonated form. Therefore, adjusting the pH can be a powerful tool to control solubility and induce crystallization.
Q4: How can I induce crystal formation if none appear after cooling?
A4: If crystals do not form spontaneously upon cooling, several techniques can be employed to induce nucleation. These include:
-
Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create microscopic imperfections that serve as nucleation sites.[2]
-
Seeding: Introducing a tiny crystal of pure Uracil-1-acetic acid (a "seed crystal") into the supersaturated solution can initiate crystal growth.[2]
-
Concentration: If the solution is too dilute, you can gently heat it to evaporate some of the solvent, thereby increasing the concentration of the solute.[2]
Q5: What causes "oiling out" and how can it be prevented?
A5: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or if the cooling rate is too rapid. To prevent this, you can try reheating the solution to dissolve the oil and then adding a small amount of additional solvent to reduce the concentration before allowing it to cool more slowly.[3] The presence of impurities can also lower the melting point of the mixture, contributing to oiling out.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization of Uracil-1-acetic acid.
Issue 1: No Crystals Form After Cooling
Possible Causes:
-
The solution is not sufficiently supersaturated.
-
The chosen solvent is not appropriate, and the compound remains highly soluble even at low temperatures.[1]
-
The presence of impurities is inhibiting crystal lattice formation.[1]
Solutions:
-
Increase Concentration: Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[2]
-
Induce Nucleation: Use scratching or seeding techniques as described in the FAQs.[2]
-
Solvent Selection: Experiment with different solvents or solvent mixtures where the compound has a steeper solubility curve with respect to temperature.[1]
-
Purification: If impurities are suspected, consider purifying the crude material using another method, such as column chromatography, before attempting crystallization.[3]
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Possible Causes:
-
The solution is too concentrated, becoming supersaturated at a temperature above the compound's melting point.[3]
-
The cooling process is too rapid.
-
The boiling point of the solvent is too high.[3]
-
Significant levels of impurities are present.[3]
Solutions:
-
Adjust Concentration and Cooling: Reheat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool down more slowly.[3]
-
Change Solvent: Select a solvent with a lower boiling point or one in which the compound is less soluble at room temperature.[3]
-
Pre-purification: Purify the starting material to remove impurities that may be depressing the melting point.[3]
Issue 3: Crystallization Occurs Too Rapidly, Yielding Small or Impure Crystals
Possible Causes:
-
The solution is excessively supersaturated.
-
The cooling rate is too fast, leading to rapid precipitation rather than controlled crystal growth.[3]
Solutions:
-
Reduce Supersaturation: Add a small amount of additional hot solvent to the dissolved compound to slightly decrease the concentration.[1][2] This will allow for a slower and more controlled crystallization process upon cooling.[1][2]
-
Slow Cooling: Insulate the flask to slow the rate of cooling. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.
Issue 4: The Final Crystal Yield is Low
Possible Causes:
-
Too much solvent was used, causing a significant amount of the compound to remain in the mother liquor.[3]
-
Premature crystallization occurred during a hot filtration step.
-
The crystals were washed with a solvent in which they are too soluble.
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Preheat Filtration Apparatus: To prevent premature crystallization during hot filtration, preheat the funnel and receiving flask.
-
Wash with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold crystallization solvent to remove surface impurities without dissolving a significant amount of the product.[3]
Data Presentation
Table 1: Recommended Solvents for Crystallization of Uracil-1-acetic acid and Similar Pyrimidine Derivatives
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for polar compounds; solubility is pH-dependent. |
| Ethanol | High | 78 | A common and effective solvent for pyrimidine derivatives.[1] |
| Methanol | High | 65 | Similar to ethanol, another good choice for polar compounds.[1] |
| Ethyl Acetate | Medium | 77 | Can be effective, sometimes used in combination with a non-polar solvent.[1] |
| Ethanol/Water | High | Variable | A versatile mixture that can be fine-tuned for optimal solubility.[3] |
| Hexane/Acetone | Mixed | Variable | A common mixed-solvent system for adjusting polarity.[1] |
Experimental Protocols
General Recrystallization Protocol for Uracil-1-acetic acid
-
Dissolution: In an Erlenmeyer flask, add the crude Uracil-1-acetic acid. Add a small amount of a chosen solvent (e.g., ethanol) and heat the mixture gently while stirring until the solid is completely dissolved. If the solid does not fully dissolve, add small additional portions of the hot solvent until a clear solution is achieved.[3]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them. It is crucial to preheat the filtration apparatus to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals under vacuum or in a desiccator.[3]
Visualizations
Caption: Troubleshooting logic for no crystal formation.
Caption: Troubleshooting workflow for "oiling out".
References
Technical Support Center: Optimizing Reaction Conditions for Uracil-1-Acetic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Uracil-1-acetic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a general method for synthesizing Uracil-1-acetic acid derivatives?
A common method involves the alkylation of a uracil derivative at the N1 position with an acetic acid moiety. For instance, thymine can be reacted with chloroacetic acid in the presence of a base like potassium hydroxide (KOH) in an aqueous solution. The reaction mixture is typically heated, then cooled and acidified to precipitate the Uracil-1-acetic acid derivative.[1] Another approach involves the acylation of a precursor molecule with a substituted uracil-1'-(N)-acetic acid.[2][3][4]
Q2: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction progress.[5] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. The choice of solvent system for TLC will depend on the polarity of your specific reactants and products.
Q3: What are some common solvents used for the synthesis and purification of Uracil-1-acetic acid derivatives?
Common solvents for the reaction include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), methanol, and water.[1][6][7] For purification by chromatography or crystallization, solvents and solvent mixtures such as chloroform/ethanol, methanol/water, and diethyl ether are frequently used.[1][6]
Q4: How can I improve the solubility of my uracil derivatives during synthesis?
Solubility can be a significant challenge. One strategy is to introduce protecting groups, such as the pivaloyloxymethyl (Pom) group, at certain positions on the uracil ring to increase solubility in organic solvents.[6][8]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction has a very low yield or did not produce the desired product. What are the possible causes and solutions?
A: Low or no yield can stem from several factors. Refer to the table below for potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Extend the reaction time.[1][9] - Increase the reaction temperature.[1][5] - Ensure efficient stirring to overcome heterogeneity. |
| Degradation of Reactants or Products | - If the reaction is run at a high temperature, consider lowering it and extending the reaction time. - Ensure the use of freshly distilled solvents to avoid impurities that may cause degradation.[6] |
| Ineffective Base or Catalyst | - Use a stronger or different base (e.g., NaH instead of K2CO3). - For reactions like CuAAC click chemistry, ensure the copper(I) catalyst is active.[6][8] |
| Poor Quality of Starting Materials | - Verify the purity of your starting uracil and acetic acid derivatives using techniques like NMR or melting point analysis. - Use reagents from a reliable commercial source or purify them before use.[6] |
| Moisture in the Reaction | - If your reaction is sensitive to moisture, ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. |
Issue 2: Formation of Side Products
Q: I am observing significant side product formation in my reaction. How can I minimize this?
A: The formation of side products is a common issue. The following table outlines potential reasons and solutions.
| Potential Cause | Troubleshooting Step |
| Reaction at Multiple Sites | - For uracil derivatives with multiple reactive sites (e.g., N1 and N3 positions), consider using a protecting group to block one site and ensure regioselectivity.[6] |
| Side Reactions due to Temperature | - Lowering the reaction temperature may improve selectivity and reduce the rate of side reactions. |
| Incorrect Stoichiometry | - Carefully control the molar ratios of your reactants. An excess of one reactant may lead to undesired subsequent reactions. |
| Prolonged Reaction Time | - Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent the product from degrading or reacting further. |
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my final product. What purification strategies can I try?
A: Purification can be challenging, especially if the product has similar properties to the starting materials or byproducts.
| Purification Method | Troubleshooting Steps |
| Crystallization | - If the product is a solid, try recrystallization from different solvent systems. Common systems include methanol/water or ethanol.[1] - If the product does not crystallize, try adding an anti-solvent to a concentrated solution of your product. |
| Silica Gel Chromatography | - If your product is not separating well on the column, try adjusting the polarity of the eluent. A gradient elution (gradually increasing the polarity) can be effective.[6] - Ensure the crude product is properly adsorbed onto a small amount of silica gel before loading it onto the column for better separation. |
| Filtration and Washing | - If the product precipitates from the reaction mixture, it can be isolated by filtration. Ensure thorough washing with an appropriate solvent (one in which the product is insoluble but impurities are soluble) to remove residual reactants and byproducts.[1] |
Experimental Protocols
Representative Synthesis of a Uracil-1-acetic acid Derivative (Modification of a reported method)[1]
-
Reaction Setup: Combine thymine (1 mmol) and potassium hydroxide (KOH, 4 mmol) in distilled water (5 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reagent: To this solution, add an aqueous solution of chloroacetic acid (1.5 mmol in 2 mL of water).
-
Reaction Conditions: Heat the resulting mixture at 40°C for 4 hours.
-
Work-up: After 4 hours, cool the reaction mixture to room temperature.
-
Precipitation: Acidify the mixture with concentrated hydrochloric acid (HCl).
-
Isolation: Store the acidified mixture in a refrigerator overnight (at 4°C) to facilitate the precipitation of the product.
-
Purification: Collect the white crystals by filtration, wash with cold water, and dry in a vacuum oven.
Data Presentation
Table 1: Example Reaction Conditions for Synthesis of Uracil Derivatives
| Uracil Derivative | Reactants | Solvent | Base/Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid | Thymine, Chloroacetic acid | Water | KOH | 40 | 4 | 89 | [1] |
| 1-Methyl-6-aminouracil derivative | 1-Methyl-6-aminouracil, DMF-DMA | DMF | - | 40-50 | 24 | 94 | [1] |
| 5-bromo-6-amino-1-phenyluracil | 6-amino-1-phenyluracil, Bromine | Acetic Acid | Sodium Acetate | 65-70 | 15 | 61 | [9] |
| 5-(perylen-3-ylethynyl)-1-(carboxymethyl)uracil derivatives | Alkyne precursor, Azides | - | Cu(I) | - | - | 35-41 | [6] |
Visualizations
Experimental Workflow for Uracil-1-Acetic Acid Synthesis
Caption: A generalized experimental workflow for the synthesis of Uracil-1-acetic acid derivatives.
Troubleshooting Logic for Low Product Yield
Caption: A decision-making diagram for troubleshooting low product yield in synthesis.
References
- 1. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antitumor activity of novel substituted uracil-1'(N)-acetic acid ester derivatives of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile synthesis and cytotoxicity of substituted uracil-1'(N)-acetic acid and 4-pyridone-1'(N)-acetic acid esters of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid and their antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. actascientific.com [actascientific.com]
- 8. Ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid and their antiviral properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. juniperpublishers.com [juniperpublishers.com]
Technical Support Center: (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid (Uracil-1-acetic acid) Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid in solution.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound solutions.
Issue 1: Inconsistent or lower-than-expected potency of the compound in biological assays.
-
Possible Cause: Degradation of the compound in the experimental solution.
-
Troubleshooting Steps:
-
pH Verification: Confirm the pH of your stock solutions and final assay buffer. Uracil-1-acetic acid is expected to be more stable in acidic to neutral conditions and may degrade under alkaline conditions. A study on a similar compound, fluorouracil-acetic-acid-dextran conjugate, showed it was most stable around pH 3 and degraded in alkaline conditions[1].
-
Temperature Control: Ensure that solutions are stored at the recommended temperature (typically 2-8°C for short-term storage) and minimize exposure to elevated temperatures during experiments. Thermal degradation is a potential issue for many organic molecules[2].
-
Solvent consideration: The choice of solvent can impact stability. While DMSO is a common solvent for initial stock solutions, its effect on the long-term stability of Uracil-1-acetic acid should be considered. For aqueous buffers, ensure they are free of contaminants that could catalyze degradation. The polarity of the solvent can influence the stability of uracil derivatives[3][4].
-
Freshness of Solution: Prepare fresh solutions before use whenever possible. If using previously prepared solutions, perform a quick quality check (e.g., HPLC) to confirm the compound's integrity.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of the compound.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Identify Potential Degradants: Based on known degradation pathways of uracil, the unknown peaks could correspond to products of hydrolysis, oxidation, or photolysis. The primary degradation pathway for uracil in biological systems is the reductive pathway, leading to dihydrouracil and subsequently β-alanine[5].
-
Forced Degradation Study: To confirm if the unknown peaks are indeed degradation products, perform a forced degradation study. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradants. These can then be compared to the unknown peaks in your experimental samples.
-
Optimize HPLC Method: Ensure your HPLC method is capable of separating the parent compound from its potential degradation products. A stability-indicating method should be developed and validated.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The main factors influencing the stability of this compound in solution are pH, temperature, light exposure, and the presence of oxidizing agents.
Q2: At what pH is this compound most stable?
A2: While specific data for this exact molecule is limited, a study on a fluorouracil-acetic-acid-dextran conjugate suggests that the compound is more stable in acidic conditions, with the lowest degradation rate observed around pH 3.00. It is susceptible to degradation in alkaline conditions[1]. Therefore, for maximum stability, it is recommended to maintain solutions in a slightly acidic to neutral pH range.
Q3: What are the likely degradation products of this compound?
A3: The degradation of the uracil ring is the most probable pathway. In biological systems, this typically occurs via a reductive pathway, initiated by dihydropyrimidine dehydrogenase, to form dihydrouracil derivatives, which are then further metabolized[5]. Under forced degradation conditions, hydrolytic cleavage of the pyrimidine ring or modifications to the acetic acid side chain could also occur.
Q4: How should I prepare and store stock solutions of this compound?
A4: It is recommended to prepare concentrated stock solutions in a suitable organic solvent like DMSO. For long-term storage, these stock solutions should be kept at -20°C or -80°C. For aqueous solutions, it is best to prepare them fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light.
Q5: Can I autoclave solutions of this compound?
A5: It is generally not recommended to autoclave solutions of this compound due to the potential for thermal degradation. Uracil and its derivatives can be sensitive to high temperatures[6][7]. Sterile filtration is the preferred method for sterilizing solutions.
Quantitative Data Summary
The following table summarizes the degradation kinetics of a structurally related compound, fluorouracil-acetic-acid-dextran conjugate, which can provide some guidance on the expected stability profile of this compound.
| pH | Temperature (°C) | Pseudo-first-order rate constant (k) (h⁻¹) | Stability Profile |
| 3.00 | 60 | 0.0025 | Most Stable |
| 5.00 | 60 | 0.0042 | Stable |
| 7.00 | 60 | 0.0115 | Less Stable |
| 9.00 | 60 | 0.0982 | Least Stable |
| Data adapted from a study on fluorouracil-acetic-acid-dextran conjugate[1]. These values should be considered as indicative for this compound, and specific stability studies are recommended. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Phosphate buffer
-
HPLC system with a UV or PDA detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and methanol).
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for 2 hours.
-
Neutralize with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution with 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Spread a thin layer of the solid compound in a petri dish.
-
Place in a calibrated oven at 105°C for 24 hours.
-
Dissolve the stressed solid in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to a light source in a photostability chamber (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
4. HPLC Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method. A reverse-phase C18 column is often used for pyrimidine derivatives[8].
-
The mobile phase could be a gradient of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).
-
Monitor the elution profile using a UV detector at the λmax of the compound.
-
Compare the chromatograms of the stressed samples with the control to identify degradation peaks.
Visualizations
Caption: Reductive degradation pathway of Uracil-1-acetic acid.
Caption: Workflow for a forced degradation study.
References
- 1. Degradation kinetics of fluorouracil-acetic-acid-dextran conjugate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. jocpr.com [jocpr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of 5-alkyl substitution of uracil on the thermal stability of poly [d(A-r5U)] copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijper.org [ijper.org]
Technical Support Center: Scaling Up (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the scale-up of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid, commonly known as uracil-1-acetic acid, production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound in a question-and-answer format.
Reaction & Synthesis
Q1: Low yield of the desired N1-alkylated product, ethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate, is observed. What are the potential causes and solutions?
A: Low yields in the N1-alkylation of uracil are a common issue. Several factors can contribute to this, primarily related to reaction conditions and the purity of reagents.
-
Poor Solubility of Uracil: Uracil has limited solubility in many common organic solvents, which can hinder the reaction rate.[1][2]
-
Suboptimal Base Selection: The choice of base is critical for the deprotonation of uracil to facilitate alkylation.
-
Solution: Weak bases may not be effective. Stronger bases like potassium carbonate (K2CO3) are often used.[3] The use of a base is crucial for activating the uracil for nucleophilic attack.
-
-
Side Reactions: Competing side reactions, such as O-alkylation and N3-alkylation, can significantly reduce the yield of the desired N1-isomer.[4]
-
Solution: To enhance N1-regioselectivity, a common strategy is the in-situ silylation of uracil using reagents like hexamethyldisilazane (HMDS) in the presence of a catalyst like ammonium sulfate. This temporarily protects the more reactive sites.[5] The addition of a catalyst like potassium iodide (KI) can also improve the yield of the N1-alkylated product.[5]
-
-
Reaction Temperature and Time: Inadequate temperature or reaction duration can lead to incomplete conversion.
-
Solution: The reaction may require heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature and time.
-
Q2: During scale-up, we are observing significant exotherms during the alkylation step. How can this be managed?
A: Alkylation reactions can be exothermic, and managing heat generation is crucial for safety and to prevent side reactions at larger scales.
-
Rate of Reagent Addition: Adding the alkylating agent (e.g., ethyl chloroacetate) too quickly can lead to a rapid release of heat.
-
Solution: Implement a semi-batch process where the alkylating agent is added gradually. This allows for better control over the reaction rate and heat generation.
-
-
Inadequate Cooling: The reactor's cooling system may not be sufficient for the increased reaction volume.
-
Solution: Ensure the reactor has an adequate cooling capacity. For highly exothermic reactions, consider using a more dilute solution to increase the thermal mass of the reaction mixture, which helps in absorbing the heat generated. Running the reaction at a lower temperature, if the kinetics allow, can also mitigate the exotherm.
-
Q3: The hydrolysis of the ethyl ester intermediate is incomplete or leads to product degradation. How can we optimize this step at scale?
A: Hydrolysis of the ethyl ester to the final carboxylic acid can present challenges, especially at a larger scale.
-
Incomplete Hydrolysis: Insufficient base or reaction time can lead to incomplete conversion.
-
Solution: Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used. Monitor the reaction progress by HPLC to confirm the complete disappearance of the starting material. Mild heating can also facilitate the hydrolysis.
-
-
Product Degradation: Uracil and its derivatives can be susceptible to degradation under harsh basic conditions and elevated temperatures.[6]
-
Solution: Optimize the reaction temperature and time to find a balance between complete hydrolysis and minimal degradation. Once the reaction is complete, neutralize the mixture promptly to a slightly acidic pH to precipitate the product and prevent further degradation.
-
Purification & Isolation
Q4: We are facing difficulties in purifying the final product, this compound, due to persistent impurities.
A: Purification can be challenging due to the presence of unreacted starting materials, side products with similar polarities, and salts from the workup.
-
Co-precipitation of Impurities: Unreacted uracil and the N3-alkylated isomer can co-precipitate with the desired product.
-
Solution: Optimize the pH of the precipitation. A carefully controlled pH adjustment can selectively precipitate the desired carboxylic acid. Recrystallization from a suitable solvent, such as water or an alcohol/water mixture, is a highly effective method for removing these impurities.
-
-
Salts from Neutralization: The final product is often contaminated with salts formed during the neutralization of the basic hydrolysis mixture.
-
Solution: Wash the filtered product thoroughly with cold deionized water to remove inorganic salts.
-
Q5: The crystallization of the final product is inconsistent, leading to variable product quality.
A: Achieving a consistent crystalline form is crucial for product purity and handling properties.
-
Supersaturation and Seeding: Uncontrolled crystallization can lead to the formation of fine particles or amorphous material that is difficult to filter and may trap impurities.
-
Solution: Control the rate of cooling and/or anti-solvent addition to manage the level of supersaturation. Employing a seeding strategy with a small amount of pure crystalline product can promote the growth of uniform crystals.
-
-
Solvent Selection: The choice of solvent for crystallization is critical.
-
Solution: Conduct a screening of different solvent systems to identify one that provides good solubility at higher temperatures and low solubility at room temperature or below, ensuring a high recovery of the crystalline product.
-
Frequently Asked Questions (FAQs)
Synthesis & Reaction Chemistry
-
What is the most common and scalable synthesis route for this compound? A two-step process involving the N1-alkylation of uracil with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) followed by the hydrolysis of the resulting ester is a widely used and scalable method.[5][7]
-
Why is regioselectivity an issue in the alkylation of uracil? Uracil is an ambident nucleophile with two reactive nitrogen atoms (N1 and N3) and two oxygen atoms, all of which can potentially be alkylated.[4] Generally, N1-alkylation is desired for this synthesis.
-
What are the common side products in this synthesis? The most common side products are the N3-alkylated isomer, O-alkylated byproducts, and N1,N3-dialkylated uracil.[4]
Process Scale-Up & Safety
-
What are the key safety considerations when scaling up this process? The primary safety concerns are managing the exotherm during the alkylation step to prevent thermal runaway, and the handling of alkylating agents like ethyl chloroacetate, which are toxic and corrosive. A thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) is recommended before scaling up.
-
How can the poor solubility of uracil be addressed in a large-scale reaction? Using a suitable solvent system like DMF or DMSO is a common approach.[1][3] Alternatively, converting uracil to a more soluble salt form before the reaction can be considered.
Purification & Product Quality
-
What is a typical final purity that can be expected for this compound? With proper optimization of the synthesis and purification steps, a purity of >98% can be achieved.
-
What analytical techniques are recommended for monitoring the reaction and final product purity? HPLC is the preferred method for monitoring the reaction progress and determining the purity of the final product. TLC can be used for quick qualitative checks. 1H NMR and 13C NMR spectroscopy are essential for structural confirmation.
Data Presentation
Table 1: Comparison of Reaction Conditions for N1-Alkylation of Uracil
| Parameter | Condition A | Condition B | Condition C |
| Alkylation Agent | Ethyl Chloroacetate | Ethyl Bromoacetate | Ethyl Bromoacetate |
| Base | K2CO3 | K2CO3 | K2CO3 |
| Catalyst | None | KI | KI |
| Silylation Agent | None | None | HMDS / (NH4)2SO4 |
| Solvent | DMF | Acetonitrile | Acetonitrile |
| Temperature | Room Temperature | Reflux | Reflux |
| Typical Yield | Moderate | Good | Excellent (>90%)[5] |
Experimental Protocols
Protocol 1: N1-Alkylation of Uracil with Ethyl Bromoacetate (Lab Scale)
-
Silylation (Optional but Recommended for High Regioselectivity):
-
To a dry, nitrogen-flushed round-bottom flask, add uracil (1.0 eq), a catalytic amount of ammonium sulfate, and hexamethyldisilazane (HMDS).
-
Heat the mixture at reflux (around 120-130 °C) for 2-3 hours until a clear solution is obtained.
-
Cool the reaction mixture to room temperature.
-
-
Alkylation:
-
To the silylated uracil mixture (or directly to a suspension of uracil in the chosen solvent), add anhydrous acetonitrile.
-
Add potassium carbonate (K2CO3, 1.5 eq) and potassium iodide (KI, 0.5 eq).[5]
-
Add ethyl bromoacetate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
-
Work-up:
-
Filter the reaction mixture to remove inorganic salts.
-
Wash the solid residue with acetonitrile.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure to obtain the crude ethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate.
-
Protocol 2: Hydrolysis of Ethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate (Lab Scale)
-
Hydrolysis:
-
Dissolve the crude ester from the previous step in a 1 M solution of sodium hydroxide (NaOH, 2.0 eq) in water.
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) and monitor the reaction by TLC or HPLC until the ester is fully consumed.
-
-
Precipitation and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Slowly add concentrated hydrochloric acid (HCl) to adjust the pH to approximately 2-3.
-
A white precipitate of this compound will form.
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the precipitate by filtration.
-
Wash the solid with cold deionized water to remove any remaining salts.
-
Dry the product under vacuum to a constant weight.
-
If necessary, recrystallize the product from water or a suitable solvent mixture to achieve higher purity.
-
Visualizations
Caption: A simplified workflow for the two-step synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low yields in the N1-alkylation of uracil.
References
- 1. benchchem.com [benchchem.com]
- 2. Buparvaquone - Hebei Guangxing _ Pharmaceutical Grade, High Purity-pharma ingredients [hbgxchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. The stability of the RNA bases: Implications for the origin of life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine nucleoside analogues.X. 5-Substituted 1-(1,3-dihydroxypropyl-2) uracils - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Uracil-1-Acetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Uracil-1-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude Uracil-1-acetic acid?
A1: Crude Uracil-1-acetic acid, typically synthesized from uracil and an alkyl chloroacetate (like ethyl chloroacetate) followed by hydrolysis, may contain several impurities. The most common include:
-
Unreacted Uracil: Due to incomplete alkylation.
-
Ethyl Uracil-1-acetate: The ester intermediate from the synthesis, resulting from incomplete hydrolysis.
-
Di-alkylated Uracil Species: Byproducts where alkylation occurs at more than one position on the uracil ring.
-
Polymeric or Tar-like Substances: Often colored, these can form under harsh reaction conditions.
-
Inorganic Salts: Resulting from the neutralization steps in the workup.
Q2: My crude product is highly colored. How can I remove the color?
A2: Colored impurities are common and can often be removed by treating the crude product with activated carbon. Another approach involves using a reducing agent like sodium dithionite, which can reduce colored dye impurities to colorless substances. For deeply colored crude acetic acid, treatment with a monoperacid followed by distillation has also been reported as an effective decolorizing method.[1]
Q3: What is the recommended method for purifying crude Uracil-1-acetic acid?
A3: Recrystallization is the most common and effective method for purifying crude Uracil-1-acetic acid.[2] Column chromatography can also be used, particularly for removing impurities with very similar solubility profiles. A patent for purifying uracil compounds suggests a gradient cooling recrystallization followed by slurrying the solid in acetone to remove pigment impurities.[3]
Troubleshooting Guides
Recrystallization Issues
Problem: The compound "oils out" during recrystallization instead of forming crystals.
-
Cause: This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when there is a high concentration of impurities.[4] The use of mixed solvent systems can also sometimes promote oiling out.[2]
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate that is turned off, allowing it to cool with the plate.[4]
-
If the problem persists, consider purifying the compound by another method, such as column chromatography, before attempting recrystallization again.[4]
-
Problem: Very low or no crystal formation upon cooling.
-
Cause: The most common reason is using too much solvent during the initial dissolution step.[4]
-
Solution:
-
Reduce the volume of the solvent by evaporation (e.g., using a rotary evaporator if the solvent is organic, or gentle heating for aqueous solutions).
-
Once the solution is more concentrated, attempt the cooling and crystallization process again.[4]
-
Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure Uracil-1-acetic acid.
-
Problem: The purified product yield is very low.
-
Cause: Several factors can contribute to low yield, including using too much solvent, premature crystallization during hot filtration, and losses during transfer of the solid. Rinsing the collected crystals with a solvent in which the product has some solubility can also lead to significant loss.[5]
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the product from crystallizing on the filter paper.
-
When washing the collected crystals, use a minimal amount of ice-cold solvent.
-
Experimental Protocols
Protocol 1: Recrystallization of Uracil-1-acetic acid from Water
This protocol is suitable for crude Uracil-1-acetic acid that is not heavily contaminated with non-polar impurities.
Methodology:
-
Dissolution: In a flask, add the crude Uracil-1-acetic acid and a minimal amount of deionized water. Heat the mixture to boiling with stirring. Continue adding small portions of hot deionized water until all the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of the crude product) and swirl the mixture. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
This method is useful for separating Uracil-1-acetic acid from impurities with similar solubility, such as unreacted uracil or the ethyl ester intermediate.
Methodology:
-
Stationary Phase: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Sample Preparation: Dissolve the crude Uracil-1-acetic acid in a minimal amount of the eluent or a slightly more polar solvent. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel.
-
Loading: Carefully load the sample onto the top of the silica gel column.
-
Elution: Elute the column with an appropriate solvent system. A gradient of increasing polarity is often effective. For N-1 alkylated uracils, solvent systems like hexane-ethyl acetate have been used for related compounds.[6] Given the acidic nature of the target compound, a mobile phase containing a small amount of acetic acid may be beneficial.
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Uracil-1-acetic acid.
Data Presentation
Table 1: Solubility of Uracil (A Key Component and Potential Impurity)
| Solvent | Solubility |
| Water | Sparingly soluble in cold water, more soluble in hot water. |
| Ethanol | Soluble |
| Acetic Acid | Soluble in hot glacial acetic acid. |
Table 2: Comparison of Purification Methods
| Method | Advantages | Disadvantages | Expected Purity Improvement |
| Recrystallization | Simple, cost-effective, good for removing small amounts of impurities with different solubility profiles. | Can have lower yields if not optimized, may not be effective for impurities with similar solubility. | Moderate to High |
| Column Chromatography | Excellent for separating complex mixtures and impurities with similar properties. | More time-consuming, requires larger volumes of solvent, can be more expensive. | High |
| Acid-Base Extraction | Good for separating acidic products from neutral or basic impurities. | Requires the use of acids and bases, may not be suitable for all impurities. | Moderate |
Visualizations
Caption: Recrystallization workflow for Uracil-1-acetic acid.
References
- 1. US2286995A - Purification of acetic acid - Google Patents [patents.google.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. CN109134385B - Method for purifying uracil compounds - Google Patents [patents.google.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. reddit.com [reddit.com]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Degradation Pathways of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid, also known as Uracil-1-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation pathways for the uracil moiety of this compound?
A1: The primary and most widespread degradation pathway for the uracil ring is the reductive pathway. This three-step enzymatic process breaks down uracil into β-alanine, carbon dioxide (CO₂), and ammonia (NH₃)[1][2]. In some bacteria, oxidative pathways have also been reported, which can lead to different breakdown products[1].
Q2: What is the fate of the N1-acetic acid side chain during degradation?
A2: The metabolic fate of the N1-acetic acid substituent is not well-established in the current scientific literature. There are several possibilities that researchers should consider in their experimental design:
-
Initial Cleavage: The acetic acid group may be cleaved from the uracil ring prior to the degradation of the pyrimidine ring. This would result in the formation of uracil and a separate acetic acid metabolite.
-
Concurrent Degradation: The entire molecule, including the acetic acid side chain, may be metabolized through a modified version of the known uracil degradation pathways.
-
Novel Pathway: The presence of the N1-acetic acid group may direct the molecule into a completely different and currently uncharacterized degradation pathway.
-
Resistance to Degradation: The N1-substitution may render the molecule more resistant to enzymatic degradation compared to unsubstituted uracil.
Q3: What are the key enzymes involved in the reductive degradation of uracil?
A3: The reductive pathway of uracil degradation involves three key enzymes:
-
Dihydropyrimidine Dehydrogenase (DPD): Catalyzes the reduction of uracil to dihydrouracil.
-
Dihydropyrimidinase (DHP): Hydrolyzes dihydrouracil to N-carbamoyl-β-alanine.
-
β-Ureidopropionase (β-UP): Cleaves N-carbamoyl-β-alanine to β-alanine, CO₂, and NH₃.
Q4: Are there analytical methods available to study the degradation of this compound?
A4: Yes, several analytical techniques are suitable for studying the degradation of this compound and its potential metabolites. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful tool for the separation, detection, and identification of the parent compound and its degradation products[3]. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the structural elucidation of unknown metabolites.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental studies on the degradation of this compound.
Issue 1: No degradation of the compound is observed in my microbial culture or enzymatic assay.
| Possible Cause | Troubleshooting Step |
| Lack of appropriate enzymes: | The microorganism or enzyme preparation may lack the necessary enzymes to degrade N1-substituted pyrimidines. |
| * Action: Screen a variety of microorganisms known for their ability to degrade heterocyclic compounds. Consider using mixed microbial consortia from environments contaminated with related compounds. If using isolated enzymes, ensure they have reported activity on N-substituted analogs. | |
| Inappropriate experimental conditions: | pH, temperature, oxygen availability, and co-factor presence can significantly impact enzyme activity. |
| * Action: Optimize reaction conditions. For microbial cultures, test a range of pH (6-8) and temperatures (25-37°C). For enzymatic assays, ensure the buffer composition and any necessary co-factors (e.g., NADPH for cytochrome P450s) are optimal. | |
| Compound toxicity: | The target compound may be toxic to the microorganisms at the tested concentration. |
| * Action: Perform a dose-response experiment to determine the minimum inhibitory concentration (MIC) of the compound. Start degradation studies at sub-lethal concentrations. | |
| Low bioavailability: | The compound may not be readily taken up by the microbial cells. |
| * Action: Include a surfactant in the culture medium to increase the bioavailability of the compound. However, first, test for any inhibitory effects of the surfactant on microbial growth. |
Issue 2: The parent compound disappears, but I cannot identify any degradation products.
| Possible Cause | Troubleshooting Step |
| Complete mineralization: | The compound may be rapidly and completely degraded to CO₂, NH₃, and water. |
| * Action: Use radiolabeled (e.g., ¹⁴C or ¹³C) this compound and monitor for the production of radiolabeled CO₂. | |
| Formation of volatile metabolites: | Degradation may lead to volatile organic compounds that are lost during sample preparation. |
| * Action: Employ headspace gas chromatography-mass spectrometry (GC-MS) to analyze the volatile fraction of your samples. | |
| Adsorption to biomass or labware: | The compound or its metabolites may adsorb to the surface of microbial cells or the experimental vessels. |
| * Action: Analyze the cell pellet and perform solvent washes of the experimental vessels to check for adsorbed compounds. | |
| Analytical method limitations: | The chosen analytical method (e.g., HPLC with UV detection) may not be sensitive enough or suitable for detecting the metabolites. |
| * Action: Switch to a more sensitive and specific method like HPLC-MS/MS. Develop a method that screens for a wide range of potential metabolites with different polarities. |
Data Presentation
Table 1: Key Enzymes in the Reductive Pathway of Uracil Degradation
| Enzyme | EC Number | Function |
| Dihydropyrimidine Dehydrogenase (DPD) | 1.3.1.2 | Reduction of uracil to 5,6-dihydrouracil |
| Dihydropyrimidinase (DHP) | 3.5.2.2 | Hydrolysis of 5,6-dihydrouracil to N-carbamoyl-β-alanine |
| β-Ureidopropionase (β-UP) | 3.5.1.6 | Hydrolysis of N-carbamoyl-β-alanine to β-alanine, CO₂, and NH₃ |
Experimental Protocols
Protocol 1: Microbial Degradation Study
-
Inoculum Preparation: Culture a microorganism of interest (e.g., Pseudomonas sp., Bacillus sp.) in a suitable growth medium to the mid-exponential phase. Harvest the cells by centrifugation and wash twice with a sterile mineral salts medium (MSM).
-
Degradation Assay: Resuspend the washed cells in MSM to a specific optical density (e.g., OD₆₀₀ = 1.0). Add this compound from a sterile stock solution to a final concentration of 50-100 mg/L.
-
Incubation: Incubate the cultures at an appropriate temperature (e.g., 30°C) with shaking (e.g., 150 rpm). Include a sterile control (no inoculum) to assess abiotic degradation and a positive control (with a readily degradable carbon source) to ensure microbial activity.
-
Sampling: At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots of the culture.
-
Sample Preparation: Centrifuge the aliquots to remove biomass. Filter the supernatant through a 0.22 µm filter.
-
Analysis: Analyze the supernatant for the disappearance of the parent compound and the appearance of metabolites using HPLC-MS/MS.
Protocol 2: HPLC-MS/MS Analysis of Degradation Products
-
Chromatographic System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Both positive and negative ion modes should be tested to ensure the detection of a wide range of metabolites.
-
Data Acquisition: Full scan mode to detect all potential metabolites, followed by product ion scan (MS/MS) of the major peaks to obtain fragmentation patterns for structural elucidation.
Mandatory Visualization
Caption: Reductive degradation pathway of the uracil ring.
Caption: Hypothetical degradation pathways for Uracil-1-acetic acid.
References
- 1. A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uracil degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enantioselective HPLC analysis and biodegradation of atenolol, metoprolol and fluoxetine | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Storage and Handling of Uracil-1-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the optimal storage conditions for Uracil-1-acetic acid to prevent degradation, along with troubleshooting advice for common experimental issues. The information presented is based on established principles of organic chemistry and data from closely related uracil derivatives, intended to serve as a practical resource in the absence of specific stability data for Uracil-1-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Uracil-1-acetic acid?
A1: Based on recommendations for similar compounds like Uracil-4-acetic acid, it is advised to store solid Uracil-1-acetic acid in a cool, dry place.[1] To minimize potential degradation, storage at 2°C to 8°C in a tightly sealed container is recommended to protect it from moisture.
Q2: How should I store stock solutions of Uracil-1-acetic acid?
A2: For short-term storage (up to a few weeks), stock solutions, particularly in anhydrous DMSO, should be kept at -20°C. For long-term storage, it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles. Always use anhydrous solvents to prevent hydrolysis.
Q3: What are the primary degradation pathways for Uracil-1-acetic acid?
A3: While specific data for Uracil-1-acetic acid is limited, based on the chemistry of related N-substituted uracil derivatives, the primary degradation pathways are likely to be:
-
Hydrolysis: The N1-acetic acid bond may be susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the acetic acid side chain to yield uracil.[2][3]
-
Photodegradation: Uracil and its derivatives are known to be sensitive to UV light, which can lead to the formation of various photoproducts.[4] It is crucial to protect the compound and its solutions from light.
Q4: What are the signs of Uracil-1-acetic acid degradation?
A4: Degradation may be indicated by:
-
A change in the physical appearance of the solid (e.g., discoloration, clumping).
-
The appearance of additional peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
A decrease in the expected peak area of the parent compound over time.
-
Inconsistent or reduced activity in biological assays.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of Uracil-1-acetic acid.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of the compound in solution. | - Prepare fresh stock solutions before each experiment.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Protect solutions from light by using amber vials or wrapping containers in foil.- Ensure the use of high-purity, anhydrous solvents. |
| Precipitation of the compound in aqueous buffers | Low aqueous solubility. | - First, dissolve the compound in a minimal amount of an organic solvent like DMSO before diluting with the aqueous buffer.- Perform serial dilutions to reach the final desired concentration.- Ensure the final concentration of the organic solvent in the assay is low and consistent across all samples. |
| Appearance of unknown peaks in HPLC/LC-MS analysis | Compound degradation or presence of impurities from synthesis. | - Analyze the fresh solid compound to establish a baseline purity profile.- Compare chromatograms of aged solutions to the baseline to identify degradation products.- If impurities are present in the starting material, consider purification by recrystallization or chromatography. |
Experimental Protocols
Protocol 1: Stability Assessment of Uracil-1-acetic Acid in Solution
This protocol outlines a general method to assess the stability of Uracil-1-acetic acid in a chosen solvent over time.
-
Preparation of Stock Solution: Prepare a stock solution of Uracil-1-acetic acid in the desired solvent (e.g., anhydrous DMSO) at a known concentration (e.g., 10 mM).
-
Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for analysis by HPLC-UV or LC-MS. Record the initial peak area and retention time of the parent compound.
-
Storage Conditions: Aliquot the remaining stock solution into several vials and store them under different conditions to be tested (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Sample Analysis: Analyze the samples by HPLC-UV or LC-MS using the same method as the initial analysis.
-
Data Analysis: Compare the peak area of Uracil-1-acetic acid at each time point to the initial measurement to determine the percentage of degradation. Monitor for the appearance of new peaks, which may correspond to degradation products.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general-purpose HPLC method that can be adapted for the purity analysis of Uracil-1-acetic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
Data Presentation
The following tables provide a template for summarizing stability data. Note: The data presented below is hypothetical and for illustrative purposes, as specific stability data for Uracil-1-acetic acid is not publicly available.
Table 1: Hypothetical Stability of Uracil-1-acetic Acid in DMSO (10 mM) at Various Temperatures (Protected from Light)
| Storage Temperature | % Remaining after 1 week | % Remaining after 4 weeks |
| Room Temperature (20-25°C) | 90% | 75% |
| 4°C | 98% | 92% |
| -20°C | >99% | 98% |
| -80°C | >99% | >99% |
Table 2: Recommended Storage Conditions Summary
| Form | Recommended Temperature | Storage Period | Key Considerations |
| Solid | 2°C to 8°C | Long-term | Store in a tightly sealed container in a dry, dark place. |
| Solution (in anhydrous DMSO) | -20°C | Short-term (weeks) | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Solution (in anhydrous DMSO) | -80°C | Long-term (months) | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Visualizations
Caption: Potential degradation pathways for Uracil-1-acetic acid.
Caption: Workflow for a stability study of Uracil-1-acetic acid.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Uracil-4-acetic acid | 4628-39-1 | FU08315 | Biosynth [biosynth.com]
- 2. On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine nucleoside analogues.X. 5-Substituted 1-(1,3-dihydroxypropyl-2) uracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of uracil from the ultraviolet photo-irradiation of pyrimidine in pure H2O ices - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Uracil-1-acetic Acid and Other Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Uracil-1-acetic acid with other key pyrimidine derivatives, focusing on their performance in anticancer and antiviral applications. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction to Pyrimidine Derivatives
Pyrimidine derivatives are a class of heterocyclic aromatic organic compounds that are fundamental to cellular life. The pyrimidine ring is a core component of nucleobases such as cytosine, thymine, and uracil, which are essential for the formation of DNA and RNA.[1] This central role in nucleic acid synthesis makes them attractive targets for the development of therapeutic agents, particularly in the fields of oncology and virology. By mimicking or interfering with the natural pyrimidine metabolism, these synthetic analogs can disrupt cellular proliferation and viral replication. This guide focuses on Uracil-1-acetic acid and compares its properties and performance with two widely used pyrimidine derivatives: 5-Fluorouracil (5-FU) in the context of cancer therapy and Zidovudine (AZT) in antiviral therapy.
Performance Comparison
Anticancer Activity: Uracil-1-acetic Acid vs. 5-Fluorouracil
A comparative analysis of the cytotoxic effects of Uracil-1-acetic acid (in the form of its derivative, 5-fluorouracil-1-acetic acid or 5-FA) and 5-Fluorouracil (5-FU) was conducted on several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay.
Data Summary: Cytotoxicity (IC50) of 5-FA and 5-FU
| Compound | A431 (Epidermoid Carcinoma) | HT29 (Colorectal Adenocarcinoma) | HeLa (Cervical Cancer) |
| 5-Fluorouracil (5-FU) | 47.02 ± 0.65 µM[2] | 85.37 ± 1.81 µM[2] | 43.34 ± 2.77 µM[2] |
| 5-Fluorouracil-1-acetic acid (5-FA) | > 1 mM[2] | > 1 mM[2] | > 1 mM[2] |
Note: The IC50 value for 5-FA could not be determined even at concentrations up to 1 mM, indicating significantly lower cytotoxicity compared to 5-FU in its unconjugated form.[2]
Antiviral Activity: Uracil Derivatives vs. Zidovudine
Data Summary: Antiviral Activity (EC50) of a Uracil Derivative and Zidovudine (AZT)
| Compound | Virus | Cell Line | EC50 |
| 1-[2-(4-methylphenoxy)ethyl]-3-(3,5-dimethylbenzyl)uracil | HIV-1 | MT-4 | 0.27 µM[3] |
| Zidovudine (AZT) | HIV-1 | Jurkat | 0.03 µM (by p24 assay at day 7)[4] |
Note: The presented EC50 values are from different studies and experimental setups, and therefore should be interpreted with caution as a direct comparison of potency is not feasible.
Mechanism of Action
Uracil-1-acetic Acid and its Derivatives
Uracil-1-acetic acid, as a uracil analog, is anticipated to interfere with pyrimidine metabolism. Its derivatives, such as those conjugated with other active compounds, have been explored for targeted cancer therapy. For instance, when conjugated to virus-like nanoparticles, 5-fluorouracil-1-acetic acid (5-FA) demonstrated enhanced cytotoxicity in cancer cells overexpressing EGFR.[5] The core mechanism likely involves its metabolic conversion and subsequent interference with RNA and DNA synthesis, similar to other uracil analogs.
5-Fluorouracil (5-FU)
5-FU is a widely used chemotherapeutic agent that acts as an antimetabolite.[6] Its mechanism of action involves the intracellular conversion to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[7] FdUMP inhibits thymidylate synthase, a crucial enzyme in the synthesis of thymidine, leading to a depletion of thymine nucleotides required for DNA synthesis and repair.[7][8] FdUTP can be incorporated into DNA, while FUTP is incorporated into RNA, both leading to cellular damage and apoptosis.[7]
Zidovudine (AZT)
Zidovudine is a nucleoside analog of thymidine.[9] It is a prodrug that, once inside a host cell, is phosphorylated to its active triphosphate form by cellular kinases.[10] This active form, zidovudine-5'-triphosphate, acts as a competitive inhibitor of viral reverse transcriptase, an enzyme essential for retroviruses like HIV to replicate.[10] By incorporating into the growing viral DNA chain, it causes chain termination because it lacks the 3'-hydroxyl group necessary for the next phosphodiester bond to form.[10]
Signaling Pathways and Experimental Workflows
Pyrimidine Salvage Pathway
The pyrimidine salvage pathway is a metabolic route that recycles pyrimidine bases and nucleosides from the degradation of RNA and DNA. This pathway is crucial for nucleotide synthesis in certain tissues and is a target for many pyrimidine-based drugs.
Caption: Overview of the pyrimidine salvage pathway.
Mechanism of Action of 5-Fluorouracil
The following diagram illustrates the key steps in the mechanism of action of 5-Fluorouracil, from its entry into the cell to its effects on DNA and RNA synthesis.
Caption: Mechanism of action of 5-Fluorouracil.
Mechanism of Action of Zidovudine
This diagram outlines the mechanism by which Zidovudine inhibits HIV-1 reverse transcriptase.
Caption: Mechanism of action of Zidovudine.
Experimental Protocols
Cytotoxicity Assay (MTT Method)
This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines and to calculate the IC50 values.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A431, HT29, HeLa)
-
Complete cell culture medium
-
Uracil-1-acetic acid, 5-Fluorouracil, and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.[5]
Antiviral Assay (Plaque Reduction Assay)
This assay is used to determine the antiviral activity of compounds by quantifying the reduction in viral plaque formation.
Materials:
-
24-well plates
-
Host cell line susceptible to the virus (e.g., MT-4 for HIV-1)
-
Virus stock of known titer
-
Complete cell culture medium
-
Test compounds (Uracil-1-acetic acid derivatives, Zidovudine)
-
Overlay medium (e.g., medium with low-melting-point agarose or carboxymethylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells into 24-well plates to form a confluent monolayer.
-
Virus Infection: Prepare serial dilutions of the virus. Remove the culture medium from the cells and infect the monolayer with a standardized amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours at 37°C.
-
Compound Treatment: After adsorption, remove the virus inoculum and wash the cells. Add 1 mL of overlay medium containing serial dilutions of the test compounds to each well. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for plaque formation (typically 3-7 days).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution.
-
Plaque Counting: Wash the plates and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value (the concentration that inhibits plaque formation by 50%) can be determined by plotting the percentage of plaque reduction against the logarithm of the compound concentration.[9]
Conclusion
This guide provides a comparative overview of Uracil-1-acetic acid and other significant pyrimidine derivatives, 5-Fluorouracil and Zidovudine. The presented data indicates that while unconjugated Uracil-1-acetic acid exhibits low cytotoxicity, its derivatives hold potential for targeted therapies. 5-Fluorouracil remains a potent, albeit more cytotoxic, anticancer agent. In the antiviral realm, specific uracil derivatives show promise, though Zidovudine is a well-established benchmark. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers to further investigate and develop novel pyrimidine-based therapeutics. Future studies focusing on direct, head-to-head comparisons of Uracil-1-acetic acid with other pyrimidine derivatives under standardized conditions are warranted to fully elucidate its therapeutic potential.
References
- 1. wjarr.com [wjarr.com]
- 2. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]
- 6. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 7. Fluorouracil - Wikipedia [en.wikipedia.org]
- 8. Zidovudine - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 10. ClinPGx [clinpgx.org]
A Comparative Analysis of Uracil-1-acetic acid and 5-Fluorouracil in Cancer Research
In the landscape of cancer therapy and drug development, a diverse array of molecules are investigated for their potential to combat malignant cell growth. Among these, 5-Fluorouracil (5-FU) stands as a cornerstone of chemotherapy, while Uracil-1-acetic acid has emerged as a valuable tool in the design of novel drug delivery systems. This guide provides a comparative study of these two uracil derivatives, offering insights for researchers, scientists, and drug development professionals. While both share a common uracil backbone, their mechanisms of action, therapeutic applications, and roles in oncology are fundamentally distinct.
Chemical and Physical Properties
A foundational comparison begins with the distinct chemical structures and properties of Uracil-1-acetic acid and 5-Fluorouracil.
| Property | Uracil-1-acetic acid | 5-Fluorouracil (5-FU) |
| Chemical Formula | C₆H₆N₂O₄ | C₄H₃FN₂O₂ |
| Molar Mass | 170.12 g/mol | 130.08 g/mol |
| Structure | Uracil with an acetic acid group at the N1 position. | Uracil with a fluorine atom at the C5 position. |
| Primary Role | Chemical linker in the synthesis of prodrugs. | Cytotoxic chemotherapeutic agent. |
| Solubility | Varies depending on the salt form. | Sparingly soluble in water. |
Mechanism of Action and Biological Role
The most significant distinction between these two molecules lies in their biological activity. 5-Fluorouracil is a potent antimetabolite, while Uracil-1-acetic acid is biologically inert in a therapeutic context, serving primarily as a structural component.
5-Fluorouracil (5-FU): A Multi-pronged Attack on Cancer Cells
5-Fluorouracil exerts its cytotoxic effects through several mechanisms after being converted into three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP)[1][2].
-
Inhibition of Thymidylate Synthase: FdUMP forms a stable complex with thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA[1][2]. This inhibition leads to a depletion of thymidine, resulting in "thymineless death" of rapidly dividing cancer cells.
-
DNA Damage: FdUTP can be incorporated into DNA in place of deoxythymidine triphosphate (dTTP), leading to DNA fragmentation and apoptosis[2].
-
RNA Disruption: FUTP is incorporated into RNA, interfering with RNA processing and function, which ultimately disrupts protein synthesis and leads to cell death[1][2].
Figure 1. Simplified signaling pathway of 5-Fluorouracil's cytotoxic mechanisms.
Uracil-1-acetic acid: A Molecular Scaffold
In contrast, Uracil-1-acetic acid does not possess inherent cytotoxic activity. Its utility in cancer research stems from its chemical structure, which allows it to be used as a linker to conjugate other molecules, such as potent but poorly soluble anticancer drugs. This approach can lead to the development of prodrugs with improved pharmacokinetic properties, such as enhanced water solubility, targeted delivery, and controlled release.
References
Structure-Activity Relationship of Uracil-1-Acetic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The uracil scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. Uracil-1-acetic acid, in particular, has served as a versatile starting point for the development of potent therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various Uracil-1-acetic acid analogs, focusing on their anticancer and antiviral properties. The information is supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
Anticancer Activity: Topoisomerase I Inhibition
A significant area of research has been the hybridization of Uracil-1-acetic acid analogs with known anticancer agents, such as camptothecin (CPT), a potent topoisomerase I (Topo I) inhibitor.[1][2] These hybrid molecules often exhibit enhanced cytotoxic activity compared to their parent compounds.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity of novel substituted uracil-1'(N)-acetic acid ester derivatives of 20(S)-camptothecins against various human cancer cell lines.
| Compound | Modification | A549 (Lung) IC₅₀ (μM) | Bel7402 (Liver) IC₅₀ (μM) | BGC-823 (Gastric) IC₅₀ (μM) | HCT-8 (Colon) IC₅₀ (μM) | A2780 (Ovarian) IC₅₀ (μM) | Reference |
| CPT | - | >10 | >10 | >10 | >10 | >10 | [1] |
| Topotecan (TPT) | - | 1.25 | 1.89 | 2.11 | 0.98 | 1.56 | [1] |
| Compound 12 | 5-Fluoro-uracil-1'-acetic acid ester of CPT | 0.45 | 0.67 | 0.58 | 0.32 | 0.41 | [1] |
| Compound 13 | 5-Chloro-uracil-1'-acetic acid ester of CPT | 0.52 | 0.71 | 0.63 | 0.39 | 0.48 | [1] |
| Compound 9 | Uracil-1'-acetic acid ester of CPT | 0.89 | 1.12 | 1.05 | 0.76 | 0.95 | [1] |
| Compound 16 | 5-Bromo-uracil-1'-acetic acid ester of CPT | 0.61 | 0.83 | 0.75 | 0.45 | 0.57 | [1] |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Structure-Activity Relationship Insights
The data reveals several key SAR trends for these camptothecin conjugates:
-
Esterification: Linking the Uracil-1-acetic acid moiety to the 20-hydroxyl group of camptothecin via an ester bond is a successful strategy to enhance cytotoxicity.
-
Substitution on the Uracil Ring: The nature of the substituent at the 5-position of the uracil ring significantly influences the anticancer activity. Halogenation, particularly with fluorine (Compound 12) and chlorine (Compound 13), leads to the most potent analogs.[1] This is a common strategy in drug design to modulate electronic properties and metabolic stability.
-
Mechanism of Action: These compounds retain the mechanism of action of camptothecin, which is the inhibition of Topoisomerase I. Compound 12, for instance, demonstrated better inhibitory activity on Topo I compared to topotecan.[2]
Signaling Pathway: Topoisomerase I Inhibition
The following diagram illustrates the mechanism of action of Uracil-1-acetic acid-camptothecin conjugates as Topoisomerase I inhibitors. These inhibitors bind to the enzyme-DNA complex, stabilizing the transient single-strand breaks (cleavable complex) generated by the enzyme.[3] This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA damage and ultimately, apoptosis.
Caption: Mechanism of Topoisomerase I Inhibition by Uracil-CPT Conjugates.
Antiviral Activity: HIV Capsid Protein Inhibition
Uracil derivatives have also been investigated as inhibitors of the Human Immunodeficiency Virus (HIV). Specifically, certain bis-pyrimidine dione derivatives, synthesized from uracil, have shown potential as HIV capsid protein inhibitors.[4][5]
Quantitative Data Summary
The following table presents the in vitro anti-HIV activity of selected uracil derivatives, measured by the inhibition of the p24 antigen, a marker of viral replication.
| Compound | Modification | IC₅₀ (µg/mL) | Reference |
| 9a | meta-chloro substituted bispyrimidine dione | 62.5 | [4][5] |
| Other active compounds | Various bispyrimidine dione derivatives | 191.5 - 62.5 | [4][5] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of HIV p24 antigen production.
Structure-Activity Relationship Insights
For this class of compounds, the following SAR observations have been made:
-
Substitution Pattern: The position of substituents on the aromatic ring of the aldehyde used in the synthesis is crucial. A meta-chloro substitution (Compound 9a) resulted in the most promising activity.[4]
-
Physicochemical Properties: Lower log P values were associated with better inhibitory potential, suggesting that a certain degree of hydrophilicity is beneficial for activity.[4]
-
Mechanism of Action: These compounds are designed to act as HIV capsid protein inhibitors. The capsid protein is essential for the formation of the viral core and plays a role in various stages of the viral life cycle.[6]
Signaling Pathway: HIV Capsid Inhibition
The diagram below illustrates the role of the HIV capsid protein in the viral life cycle and the proposed mechanism of inhibition by uracil derivatives. These inhibitors are thought to interfere with the proper assembly or disassembly of the viral capsid, thereby disrupting the viral replication process.
Caption: Role of HIV Capsid Protein and Inhibition by Uracil Derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of Uracil-1-acetic acid Analogs (General Acylation Method)
This protocol describes a general method for the synthesis of Uracil-1'-acetic acid ester derivatives of camptothecins.[1][7]
Caption: General Workflow for the Synthesis of Uracil-CPT Conjugates.
-
Reactant Preparation: Dissolve the substituted Uracil-1-acetic acid, camptothecin (or its analog), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an appropriate anhydrous solvent, such as dimethylformamide (DMF).
-
Coupling Agent Addition: Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to the solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for a specified period (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea). Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][8][9]
Caption: Workflow for the MTT Cell Viability Assay.
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and control substances. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a specified duration (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.[10][11]
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x Topo I assay buffer, and the test compound at various concentrations.
-
Enzyme Addition: Add purified human Topoisomerase I to the reaction mixture. Include a positive control (e.g., camptothecin) and a negative control (no enzyme).
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of Topo I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA. The presence of nicked DNA indicates the stabilization of the cleavable complex.
HIV-1 p24 Antigen ELISA
This enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a measure of viral replication.[12]
-
Coating: Coat the wells of a 96-well plate with a capture antibody specific for HIV-1 p24 and incubate overnight.
-
Blocking: Wash the plate and block any nonspecific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Sample Addition: Add cell culture supernatants containing the virus, along with a standard curve of known p24 concentrations, to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody that also binds to p24.
-
Enzyme Conjugate: After another wash step, add streptavidin conjugated to horseradish peroxidase (HRP).
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The HRP will catalyze a color change.
-
Stopping the Reaction: Stop the reaction by adding an acid solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Determine the concentration of p24 in the samples by comparing their absorbance to the standard curve.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Synthesis and antitumor activity of novel substituted uracil-1'(N)-acetic acid ester derivatives of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico, in vitro and cytotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico, in vitro and cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Facile synthesis and cytotoxicity of substituted uracil-1'(N)-acetic acid and 4-pyridone-1'(N)-acetic acid esters of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hanc.info [hanc.info]
In Vivo Efficacy of Uracil-1-Acetic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of Uracil-1-acetic acid derivatives, focusing on their promising antitumor activities. The information is compiled from published studies to support further research and development in this area. This document summarizes the performance of these derivatives against various cancer models and compares them with established chemotherapeutic agents.
I. Comparative In Vivo Efficacy
Uracil-1-acetic acid derivatives, particularly when ester-linked to the 20(S)-hydroxyl group of camptothecin, have demonstrated significant antitumor efficacy in preclinical xenograft models. These compounds leverage the cytotoxic mechanism of camptothecin, a potent Topoisomerase I (Topo I) inhibitor, while potentially offering improved pharmacological properties.
Key Derivatives and Cancer Models:
-
Compound 12 (20(S)-O-fluorouracil-1′(N)-acetic acid ester of camptothecin): This derivative has been a focal point of in vivo studies.
-
Compound 13: Another promising derivative evaluated for its in vivo antitumor effects.
-
Animal Models:
-
Mouse Liver Carcinoma (H22): A syngeneic tumor model used to assess the efficacy of anticancer agents in immunocompetent mice.
-
Human Gastric Carcinoma (BGC-823): A human cancer cell line used in nude mice to form xenografts, representing a model for gastric cancer.
-
Human Hepatocarcinoma (Bel-7402): A human liver cancer cell line used for xenograft studies in nude mice.
-
Performance Summary:
The following tables summarize the in vivo antitumor activity of key Uracil-1-acetic acid derivatives compared to standard-of-care chemotherapeutics. The data is based on qualitative descriptions from published abstracts and should be interpreted accordingly.
Table 1: In Vivo Efficacy Against Mouse Liver Carcinoma (H22)
| Compound | Dosage | Administration Route | Efficacy vs. Control | Comparison with Standard of Care |
| Compound 12 | Not Specified | Not Specified | Significant tumor growth inhibition | Comparable to Paclitaxel and Cyclophosphamide |
| Compound 13 | Not Specified | Not Specified | Significant tumor growth inhibition | Comparable to Paclitaxel and Cyclophosphamide |
| Paclitaxel | Standard Dose | Not Specified | Significant tumor growth inhibition | - |
| Cyclophosphamide | Standard Dose | Not Specified | Significant tumor growth inhibition | - |
Table 2: In Vivo Efficacy Against Human Gastric Carcinoma (BGC-823) Xenografts
| Compound | Dosage | Administration Route | Efficacy vs. Control | Comparison with Standard of Care |
| Compound 12 | Not Specified | Not Specified | Significant tumor growth inhibition | Similar to Irinotecan |
| Irinotecan | Standard Dose | Not Specified | Significant tumor growth inhibition | - |
Table 3: In Vivo Efficacy Against Human Hepatocarcinoma (Bel-7402) Xenografts
| Compound | Dosage | Administration Route | Efficacy vs. Control | Comparison with Standard of Care |
| Compound 12 | Not Specified | Not Specified | Significant tumor growth inhibition | Better than Irinotecan |
| Irinotecan | Standard Dose | Not Specified | Significant tumor growth inhibition | - |
II. Mechanism of Action: Topoisomerase I Inhibition
Uracil-1-acetic acid derivatives of camptothecin exert their anticancer effects by inhibiting Topoisomerase I (Topo I), a critical enzyme involved in DNA replication and transcription.
Signaling Pathway of Topo I Inhibition:
Caption: Topoisomerase I Inhibition Pathway.
The binding of the Uracil-1-acetic acid derivative to the Topo I-DNA cleavage complex prevents the re-ligation of the single-strand break. The collision of the replication fork with this stabilized ternary complex leads to the formation of irreversible double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[1]
III. Experimental Protocols
The following section outlines a generalized experimental workflow for assessing the in vivo efficacy of Uracil-1-acetic acid derivatives in xenograft mouse models. Specific details such as cell numbers, tumor volumes for randomization, and dosing regimens may vary between studies.
In Vivo Xenograft Study Workflow:
Caption: Experimental Workflow for In Vivo Xenograft Studies.
Detailed Methodologies:
-
Cell Culture: Human cancer cell lines (e.g., BGC-823, Bel-7402) or mouse cancer cells (e.g., H22) are cultured in appropriate media and conditions.
-
Animal Models: Immunocompromised mice (e.g., nude mice) for human xenografts or immunocompetent mice for syngeneic models are used.
-
Tumor Implantation: A specific number of cancer cells are implanted subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor size is measured regularly using calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.
-
Randomization: Once tumors reach a predetermined size, mice are randomly assigned to treatment and control groups.
-
Drug Administration: The Uracil-1-acetic acid derivatives, vehicle control, and standard-of-care drugs are administered according to a predefined schedule and route (e.g., intraperitoneal or oral).
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition (TGI). Body weight is monitored as an indicator of toxicity.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods to determine the significance of the observed antitumor effects.
IV. Conclusion
The available evidence strongly suggests that Uracil-1-acetic acid derivatives of camptothecin are a promising class of anticancer agents. In vivo studies have demonstrated their ability to inhibit tumor growth in various cancer models, with efficacy comparable or even superior to established chemotherapeutics. Their mechanism of action, through the inhibition of Topoisomerase I, is well-understood. Further research, including detailed quantitative in vivo studies and comprehensive toxicity profiling, is warranted to fully elucidate their therapeutic potential and advance these compounds towards clinical development.
References
Navigating the Labyrinth of Specificity: A Comparative Guide to the Cross-Reactivity of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid in Immunoassays
For researchers, scientists, and drug development professionals venturing into the nuanced world of bioanalysis, the specificity of an assay is paramount. The presence of structurally related, off-target molecules can lead to erroneous results, compromising data integrity and potentially derailing critical research and development pipelines. This guide provides an in-depth technical exploration of the cross-reactivity of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid, also known as Uracil-1-acetic acid, a key pyrimidine derivative utilized in the synthesis of various therapeutic candidates.
Uracil-1-acetic acid serves as a crucial building block in the development of novel antitumor and antiviral agents.[1][2][3] Its presence, or the presence of its metabolites and structurally similar analogs, in biological matrices necessitates a thorough understanding of its potential to cross-react in various assay formats. This guide will objectively compare the theoretical and practical aspects of this cross-reactivity, providing the necessary experimental frameworks to empower researchers to design and validate robust and specific assays.
The Specter of Cross-Reactivity: A Fundamental Challenge in Immunoassays
Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs) commonly used for small molecule detection, rely on the highly specific interaction between an antibody and its target antigen.[4][5][6][7][8] Cross-reactivity occurs when an antibody binds to a molecule that is structurally similar, but not identical, to the intended analyte.[9][10] This non-specific binding can lead to an overestimation of the analyte's concentration, generating false-positive results.[9]
The core of this compound is the uracil ring, a ubiquitous structure in biochemistry.[11] Consequently, a host of endogenous and exogenous molecules bear a structural resemblance, posing a significant risk for cross-reactivity. Understanding the subtle molecular features that govern antibody recognition is therefore critical for developing specific assays.
Visualizing the Cross-Reactivity Challenge
To better understand the potential for cross-reactivity, it is helpful to visualize the structural similarities between Uracil-1-acetic acid and other relevant pyrimidine derivatives.
Figure 1. Logical relationship diagram illustrating the structural similarities between the target analyte, this compound, and potential cross-reactants based on the common uracil core.
A Framework for Assessing Cross-Reactivity: Experimental Design and Protocols
To empirically determine the cross-reactivity of this compound, a systematic approach involving the development of a specific immunoassay and subsequent specificity testing is required. The following sections provide detailed, step-by-step methodologies for these critical experimental workflows.
Part 1: Development of a Competitive ELISA for this compound
The development of a robust competitive ELISA is the cornerstone of accurately assessing cross-reactivity. This process begins with the synthesis of immunogenic conjugates and culminates in a highly sensitive and specific assay.
Figure 2. Step-by-step experimental workflow for the development of a competitive ELISA for this compound.
Rationale: Small molecules like Uracil-1-acetic acid are haptens and are not immunogenic on their own. Covalently coupling them to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for assay coating, is essential to elicit an immune response and for assay development.[12][13] The choice of different carrier proteins for immunization and coating helps to minimize antibody recognition of the carrier itself.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dimethylformamide (DMF), anhydrous
-
Keyhole Limpet Hemocyanin (KLH)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1 molar equivalent) in anhydrous DMF.
-
Add NHS (1.5 molar equivalents) and DCC or EDC (1.5 molar equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester.
-
-
Conjugation to Carrier Protein:
-
Dissolve KLH or BSA in PBS (pH 7.4).
-
Slowly add the activated hapten solution to the protein solution while gently stirring.
-
Allow the reaction to proceed overnight at 4°C with continuous stirring.
-
-
Purification of the Conjugate:
-
Remove the unreacted hapten and byproducts by dialysis against PBS at 4°C. Change the PBS buffer 3-4 times over 48 hours.
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Estimate the hapten-to-protein conjugation ratio using MALDI-TOF mass spectrometry or UV-Vis spectrophotometry. A hapten density of 10-20 molecules per carrier protein is often optimal for antibody production.[12]
-
Rationale: This protocol establishes a quantitative method to measure the concentration of Uracil-1-acetic acid. The principle relies on the competition between the free analyte in the sample and the immobilized hapten-protein conjugate for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[5][6][7][8]
Materials:
-
This compound-BSA conjugate (coating antigen)
-
Purified anti-(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid antibody
-
This compound standard
-
96-well ELISA plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Secondary antibody-HRP conjugate (e.g., Goat anti-Rabbit IgG-HRP)
-
TMB substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
Procedure:
-
Coating:
-
Dilute the Uracil-1-acetic acid-BSA conjugate to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3 times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the Uracil-1-acetic acid standard in a separate plate or tubes.
-
Add 50 µL of the standards or samples to the appropriate wells of the coated and blocked plate.
-
Immediately add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of the diluted secondary antibody-HRP conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Part 2: Assessing Cross-Reactivity with Structurally Similar Molecules
Once a reliable competitive ELISA is established, the cross-reactivity with a panel of structurally related compounds can be determined.
Rationale: This protocol quantifies the extent to which the developed antibody binds to molecules other than the target analyte. The cross-reactivity is typically expressed as a percentage relative to the binding of the target analyte.
Procedure:
-
Prepare standard curves for this compound and each potential cross-reactant using the optimized competitive ELISA protocol.
-
Determine the concentration of the target analyte and each cross-reactant that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Comparative Data Presentation: A Clear View of Specificity
To facilitate a clear and objective comparison, the cross-reactivity data should be presented in a tabular format.
Table 1: Hypothetical Cross-Reactivity Profile of an Anti-(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid Antibody
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | Uracil with acetic acid at N1 | 10 | 100 |
| Uracil | Pyrimidine-2,4(1H,3H)-dione | 500 | 2 |
| Thymine | 5-Methyluracil | >1000 | <1 |
| 5-Fluorouracil | 5-Fluoropyrimidine-2,4(1H,3H)-dione | 800 | 1.25 |
| Uridine | 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione | >1000 | <1 |
| (2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid | Uracil with acetic acid at C5 | 250 | 4 |
| Orotic Acid | 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | >1000 | <1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary depending on the specific antibody and assay conditions.
Conclusion: The Path to Assay Confidence
The potential for cross-reactivity of this compound in immunoassays is a critical consideration for any research or drug development program involving this molecule. By following a systematic approach of assay development and rigorous cross-reactivity testing, researchers can gain confidence in the specificity and accuracy of their data. The experimental protocols and comparative framework provided in this guide offer a robust starting point for navigating the complexities of immunoassay validation. Ultimately, a thorough understanding and empirical assessment of cross-reactivity are indispensable for ensuring the scientific integrity of research findings and the successful advancement of therapeutic candidates.
References
- 1. Facile synthesis and cytotoxicity of substituted uracil-1'(N)-acetic acid and 4-pyridone-1'(N)-acetic acid esters of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of novel substituted uracil-1'(N)-acetic acid ester derivatives of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 7. sinobiological.com [sinobiological.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Analysis of the Cytotoxicity of Uracil-1-acetic Acid Esters in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The development of novel anti-cancer agents with improved efficacy and reduced toxicity is a paramount goal in oncological research. Uracil-1-acetic acid esters, particularly those conjugated with camptothecin, have emerged as a promising class of compounds. This guide provides a comparative analysis of the in vitro cytotoxicity of various substituted uracil-1-acetic acid ester derivatives of 20(S)-camptothecins against a panel of human cancer cell lines. The data presented is compiled from peer-reviewed studies to facilitate an objective comparison and inform future drug development efforts.
Comparative Cytotoxicity Data
The cytotoxic activity of a series of novel substituted uracil-1'(N)-acetic acid esters of 20(S)-camptothecins was evaluated against five human cancer cell lines: A549 (lung cancer), Bel7402 (liver cancer), BGC-823 (gastric cancer), HCT-8 (colon cancer), and A2780 (ovarian cancer).[1][2] The results, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in the table below. Camptothecin (CPT) and Topotecan (TPT), known anticancer agents, were used as reference compounds.[3]
| Compound | A549 (IC50, μM) | Bel7402 (IC50, μM) | BGC-823 (IC50, μM) | HCT-8 (IC50, μM) | A2780 (IC50, μM) |
| CPT | 0.043 | 0.086 | 0.051 | 0.032 | 0.028 |
| TPT | 0.87 | 1.25 | 0.93 | 0.76 | 0.65 |
| Ester 5 | 0.048 | 0.12 | 0.065 | 0.035 | 0.031 |
| Ester 6 | 0.052 | 0.15 | 0.071 | 0.039 | 0.036 |
| Ester 8 | 0.045 | 0.11 | 0.062 | 0.033 | 0.029 |
| Ester 10 | 0.058 | 0.18 | 0.083 | 0.045 | 0.041 |
| Ester 11 | 0.061 | 0.088 | 0.079 | 0.048 | 0.043 |
| Ester 12 | 0.039 | 0.079 | 0.048 | 0.029 | 0.025 |
| Ester 13 | 0.041 | 0.081 | 0.049 | 0.030 | 0.026 |
Data sourced from Li, D. Z., et al. (2017) and Taylor & Francis Online.[3][4]
The in vitro bioassay results indicated that all the synthesized uracil-1'(N)-acetic acid esters (compounds 5-11) exhibited higher cytotoxicity than Topotecan (TPT) and comparable to Camptothecin (CPT) across the five tested tumor cell lines.[1][5] Notably, esters 5, 6, 8, 10, and 11 showed cytotoxic activity comparable to or slightly better than CPT against A549, HCT-8, and A2780 cell lines.[1][2] Compound 11 demonstrated a similar level of cytotoxicity as CPT on the Bel7402 cell line.[1][2] Further studies on a series of these esters (compounds 6-20) showed that most derivatives had comparable or superior cytotoxicity to CPT and TPT, with compounds 12 and 13 being the most efficacious.[4][6]
Experimental Protocols
The evaluation of the cytotoxic effects of the uracil-1-acetic acid esters was conducted using the MTT assay, a colorimetric assay for assessing cell metabolic activity.
MTT Assay Protocol
-
Cell Seeding: Human cancer cell lines (A549, Bel7402, BGC-823, HCT-8, and A2780) are seeded into 96-well plates at an appropriate density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The test compounds (uracil-1-acetic acid esters) are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations with the cell culture medium. The cells are then treated with these different concentrations of the compounds in triplicate. A control group is treated with 0.1% DMSO.[3]
-
Incubation: The treated cells are incubated for 96 hours.[3]
-
MTT Addition: After the incubation period, 100 μl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.4 mg/ml in RPMI-1640 medium) is added to each well.[3]
-
Formazan Formation: The plates are incubated for an additional 4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.[3]
-
Solubilization: The supernatant is discarded, and 150 μl of DMSO is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 values are then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of the in vitro cytotoxicity testing using the MTT assay.
Caption: Experimental workflow for determining the cytotoxicity of Uracil-1-acetic acid esters.
Mechanism of Action
The cytotoxic activity of these uracil-1-acetic acid ester derivatives of camptothecin is attributed to their ability to inhibit DNA topoisomerase I.[6] Camptothecins stabilize the covalent complex between topoisomerase I and DNA, which leads to DNA strand breaks and ultimately induces apoptosis in cancer cells. The uracil-1-acetic acid moiety is introduced to potentially improve the pharmacological properties of the parent camptothecin molecule.
Conclusion
The presented data demonstrates that uracil-1-acetic acid esters of 20(S)-camptothecin are a potent class of cytotoxic agents against a range of human cancer cell lines. Several of the synthesized esters exhibit cytotoxicity comparable or even superior to the established anticancer drug Camptothecin. These findings warrant further investigation into the in vivo efficacy, toxicity profiles, and pharmacokinetic properties of these compounds to assess their potential as clinical drug candidates. The detailed experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field of anticancer drug discovery and development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Facile synthesis and cytotoxicity of substituted uracil-1'(N)-acetic acid and 4-pyridone-1'(N)-acetic acid esters of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of novel substituted uracil-1'(N)-acetic acid ester derivatives of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of Uracil-1-Acetic Acid Derivatives: A Comparative Review
For Researchers, Scientists, and Drug Development Professionals
Uracil-1-acetic acid has emerged as a versatile scaffold in medicinal chemistry, primarily serving as a linker for the development of novel therapeutic agents with significant potential in antiviral and anticancer applications. This guide provides a comparative analysis of the performance of various Uracil-1-acetic acid derivatives, supported by experimental data from recent literature.
Antiviral Potential: Targeting Tick-Borne Encephalitis Virus (TBEV)
Derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid have demonstrated notable efficacy against the tick-borne encephalitis virus (TBEV). Researchers have synthesized ramified molecules, or cluster compounds, to investigate the effect of multivalency on antiviral activity.
Comparative Antiviral Activity
A study focused on synthesizing derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid and evaluating their ability to inhibit TBEV reproduction in a porcine embryo kidney (PEK) cell culture.[1] The results, summarized below, highlight the potent antiviral activity of these compounds, with some exhibiting efficacy in the low nanomolar range.
| Compound | Description | EC50 (nM) against TBEV |
| 9f | Ramified cluster with peryleneethynyluracil units | 1-3 |
| Other derivatives | Four compounds, including monomeric and cluster structures | 1-3 |
EC50: Half-maximal effective concentration.
Experimental Protocols
Antiviral Activity Assay: .[1]
-
Cell Line: Porcine embryo kidney (PEK) cells.
-
Virus: Tick-borne encephalitis virus (TBEV).
-
Methodology: The efficiency of TBEV reproduction inhibition was measured in the PEK cell culture. The half-maximal effective concentration (EC50) was determined for each compound.
Synthesis of Antiviral Derivatives
The synthesis of these antiviral agents involves a multi-step process, beginning with the modification of 5-iodouracil and culminating in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction to attach the perylene scaffold to various azide-containing cores.
Figure 1. Synthetic workflow for ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid.
Anticancer Potential: Enhancing Camptothecin's Efficacy
Uracil-1'(N)-acetic acid has been utilized to create novel ester derivatives of 20(S)-camptothecins (CPTs), a class of potent anticancer agents that inhibit topoisomerase I.[2][3] These modifications aim to improve the therapeutic index of CPTs.
Comparative In Vitro Cytotoxicity
A series of substituted uracil-1'(N)-acetic acid esters of CPTs were synthesized and evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines.[2][3][4][5][6] The results are compared with the parent compound, Camptothecin (CPT), and a clinically used analogue, Topotecan (TPT).
| Compound | A549 (Lung) | Bel7402 (Liver) | BGC-823 (Gastric) | HCT-8 (Colon) | A2780 (Ovarian) |
| CPT | Comparable | Comparable | Comparable | Comparable | Comparable |
| TPT | Less Active | Less Active | Less Active | Less Active | Less Active |
| Uracil-CPT Esters (general) | Comparable or Superior to TPT | Comparable or Superior to TPT | Comparable or Superior to TPT | Comparable or Superior to TPT | Comparable or Superior to TPT |
| Compound 12 | Potent | Potent | Potent | Potent | Potent |
| Compound 13 | Potent | Potent | Potent | Potent | Potent |
Data presented is a qualitative summary from the cited literature. Specific IC50 values were not consistently provided across all sources in a comparable format.
The studies consistently report that the synthesized uracil-CPT esters exhibit cytotoxicities that are higher than Topotecan and comparable to, or in some cases superior to, Camptothecin.[3][4][5][6] Notably, compounds 12 and 13 from one study were identified as having the best efficacy.[2]
Comparative In Vivo Antitumor Activity
Selected compounds were further evaluated for their in vivo antitumor activity in mouse models.[2]
| Compound | Mouse Model | Antitumor Activity Comparison |
| 12 & 13 | H22 (Mouse Liver Carcinoma) | Close to Paclitaxel and Cyclophosphamide |
| 12 | BGC-823 (Human Gastric Carcinoma) | Similar to Irinotecan |
| 12 | Bel-7402 (Human Hepatocarcinoma) | Better than Topotecan |
These in vivo results suggest that derivatization with uracil-1'(N)-acetic acid can lead to compounds with significant antitumor activity, comparable or superior to established chemotherapeutic agents.[2]
Experimental Protocols
In Vitro Cytotoxicity Assay: .[2][3][4][5][6]
-
Cell Lines: Human lung carcinoma (A549), human hepatocarcinoma (Bel7402), human gastric carcinoma (BGC-823), human colon adenocarcinoma (HCT-8), and human ovarian carcinoma (A2780).
-
Methodology: The in vitro antitumor activity was evaluated against the panel of cancer cell lines. The cytotoxicity of the compounds was compared to that of Camptothecin (CPT) and Topotecan (TPT).
In Vivo Antitumor Activity Assay: .[2]
-
Animal Models: Mice bearing H22 (liver), BGC-823 (gastric), and Bel-7402 (liver) tumors.
-
Methodology: The antitumor activity of the selected compounds was evaluated and compared to standard chemotherapeutic drugs such as Paclitaxel, Cyclophosphamide, and Irinotecan.
Synthesis of Anticancer Derivatives
The synthesis of these anticancer agents is achieved through an acylation reaction, where substituted uracil-1'(N)-acetic acids are esterified with the 20-hydroxyl group of 20(S)-camptothecin.
Figure 2. General synthetic scheme for Uracil-1'(N)-acetic acid esters of Camptothecins.
Conclusion
The literature indicates that Uracil-1-acetic acid is a valuable building block for creating novel therapeutic agents. Its derivatives have shown significant promise in both antiviral and anticancer applications. In the context of TBEV, derivatization has led to compounds with potent, low nanomolar efficacy. For cancer therapy, esterification of camptothecins with uracil-1'(N)-acetic acid has produced compounds with in vitro and in vivo activity comparable or superior to existing clinical drugs like Topotecan and Irinotecan. Further research into the structure-activity relationships of these derivatives is warranted to optimize their therapeutic potential.
References
- 1. Ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid and their antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of novel substituted uracil-1'(N)-acetic acid ester derivatives of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Facile synthesis and cytotoxicity of substituted uracil-1'(N)-acetic acid and 4-pyridone-1'(N)-acetic acid esters of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
Uracil-1-Acetic Acid Derivatives Show Promise as Antiviral Agents in Benchmarking Studies
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals are constantly seeking novel compounds to combat viral infections. Uracil-1-acetic acid and its derivatives have emerged as a promising class of molecules with significant antiviral potential. This guide provides a comprehensive comparison of the performance of various Uracil-1-acetic acid derivatives against established antiviral agents such as Remdesivir, Favipiravir, and Oseltamivir, supported by experimental data.
Recent studies have highlighted the efficacy of N1,N3-disubstituted uracil derivatives against SARS-CoV-2, the virus responsible for COVID-19. These compounds have demonstrated the ability to inhibit the virus's RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. This mechanism of action is shared with the well-known antiviral drug Remdesivir. Furthermore, ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid have shown potent activity against the Tick-borne encephalitis virus (TBEV). The versatility of the uracil scaffold is further underscored by the discovery of uracil derivatives that act as HIV-1 capsid protein inhibitors.
This comparative guide aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of the potential of Uracil-1-acetic acid derivatives as a valuable addition to the antiviral arsenal.
Comparative Antiviral Activity
The following tables summarize the in vitro antiviral activity and cytotoxicity of various Uracil-1-acetic acid derivatives compared to benchmark antiviral drugs. It is important to note that the data presented is a compilation from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Antiviral Activity against SARS-CoV-2
| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Uracil Derivative (Compound 876) | SARS-CoV-2 (Delta Variant) | Vero E6 | 13.3 | >100 | >7.5 | [1] |
| Uracil Derivative (Compound 871) | SARS-CoV-2 (Beta Variant) | Vero E6 | 25.6 | >100 | >3.9 | [1] |
| Remdesivir | SARS-CoV-2 (WA1) | Vero E6 | 0.77 | >100 | >129.87 | [2] |
| Remdesivir | HCoV-229E | MRC-5 | 0.07 | >2.0 | >28.6 | [3][4] |
| Favipiravir | SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 | [2] |
| Favipiravir | HCoV-NL63 | Caco-2 | 0.62 | >1000 | >1612 | [5] |
Table 2: Antiviral Activity against Influenza Virus
| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Uracil Derivative (Generic) | Influenza A/H1N1 | MDCK | Not specified | Not specified | Not specified | |
| Oseltamivir | Influenza A/H1N1 (A/Mississippi/3/2001) | A549 | 0.045 | Not specified | Not specified | [6][7] |
| Oseltamivir | Influenza A/H1N1 | MDCK | 0.0002 - 0.0014 | Not specified | Not specified | [7] |
| Oseltamivir Carboxylate | Influenza A Virus | Recombinant NA | 0.0003 | Not specified | Not specified | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Cytotoxicity Assay
This protocol determines the concentration of a compound that is toxic to host cells, typically expressed as the 50% cytotoxic concentration (CC50).
Materials:
-
Host cell line (e.g., Vero E6, A549, MDCK)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (Uracil-1-acetic acid derivatives and benchmark drugs)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at a predetermined density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the test compounds. Include a "cells only" control with fresh medium.
-
Incubate the plates for a period that mirrors the antiviral assay (typically 48-72 hours).
-
After incubation, add the MTT reagent to each well and incubate for a further 2-4 hours.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control.
-
The CC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[9][10]
Plaque Reduction Assay
This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock of known titer
-
Test compounds
-
Infection medium (serum-free medium)
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Prepare serial dilutions of the virus stock and serial dilutions of the test compounds.
-
In separate tubes, mix a standard amount of virus with each dilution of the test compound and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Inoculate the cell monolayers with the virus-compound mixtures. Include a "virus only" control.
-
Allow the virus to adsorb to the cells for 1 hour at 37°C.
-
Aspirate the inoculum and wash the cells with PBS.
-
Add the overlay medium containing the corresponding concentration of the test compound to each well.
-
Incubate the plates for several days until visible plaques are formed in the "virus only" control wells.
-
Fix the cells with the fixative solution and then stain with the staining solution.
-
Count the number of plaques in each well.
-
The percentage of plaque reduction is calculated for each compound concentration relative to the "virus only" control.
-
The IC50 value (the concentration that inhibits plaque formation by 50%) is determined by plotting the percentage of plaque reduction against the compound concentration.[11][12]
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) Assay for Viral Load
This assay quantifies the amount of viral RNA in a sample, providing a measure of viral replication.
Materials:
-
RNA extraction kit
-
Reverse transcriptase enzyme
-
DNA polymerase (Taq polymerase)
-
Primers and probes specific to the target viral RNA
-
Real-time PCR instrument
-
Viral RNA standards for quantification
Procedure:
-
Infect host cells with the virus in the presence of varying concentrations of the test compounds.
-
After a defined incubation period, collect the cell culture supernatant or the cells themselves.
-
Extract the total RNA from the samples using an RNA extraction kit.
-
Perform reverse transcription to convert the viral RNA into complementary DNA (cDNA).
-
Set up the real-time PCR reaction with the cDNA, specific primers, probes, and DNA polymerase.
-
Run the real-time PCR program on the instrument. The instrument will monitor the amplification of the viral cDNA in real-time.
-
A standard curve is generated using the viral RNA standards of known concentrations.
-
The amount of viral RNA in the test samples is quantified by comparing their amplification data to the standard curve.
-
The inhibition of viral replication is determined by comparing the viral load in the treated samples to the untreated control.
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified viral replication cycle and the inhibitory action of Uracil-1-acetic acid derivatives and Remdesivir on the RNA-dependent RNA polymerase (RdRp).
Caption: General experimental workflow for in vitro antiviral and cytotoxicity assays.
References
- 1. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 2. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Antiviral Activity of Remdesivir and Anti-HIV Nucleoside Analogs against Human Coronavirus 229E (HCoV-229E) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Comparative Antiviral Activity of Remdesivir and Anti-HIV Nucleoside A" by Keykavous Parang, Naglaa Salem El-Sayed et al. [digitalcommons.chapman.edu]
- 5. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Activity of Probenecid and Oseltamivir on Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating Probenecid or Oseltamivir Inhibition of Influenza A Virus Replication Through Plaque Assay or Fluorescent Focus Assay Using Non-Structural Protein 1–H1N1 Venus Reporter Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro pharmacological selectivity profile of oseltamivir prodrug (Tamiflu®) and active metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Antiviral Therapy, Susceptibility Testing, and Prevention | Basicmedical Key [basicmedicalkey.com]
- 12. journals.asm.org [journals.asm.org]
Comparative Efficacy of Uracil-1-Acetic Acid Derivatives in Oncology and Virology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative statistical analysis of the experimental data for derivatives of Uracil-1-acetic acid, evaluating their performance against established alternatives in anti-cancer and anti-viral applications. The following sections present quantitative data, detailed experimental protocols, and a visualization of a key biological pathway influenced by uracil.
I. Anti-Cancer Activity: Cytotoxicity Analysis
Derivatives of Uracil-1-acetic acid have been synthesized and evaluated for their potential as anti-tumor agents. The primary mechanism of action for some of these compounds involves the inhibition of topoisomerase I (Topo I), an enzyme crucial for DNA replication and transcription in cancer cells. The following tables summarize the in vitro cytotoxicity of various Uracil-1-acetic acid esters compared to standard chemotherapeutic agents, Camptothecin (CPT) and Topotecan (TPT).
In Vitro Cytotoxicity Data (IC₅₀ in μM)
The half-maximal inhibitory concentration (IC₅₀) values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound.
| Compound | A549 (Lung Carcinoma) | Bel7402 (Hepatocellular Carcinoma) | BGC-823 (Gastric Carcinoma) | HCT-8 (Ileocecal Adenocarcinoma) | A2780 (Ovarian Cancer) |
| Uracil-1-acetic acid Ester Derivative 12 | Superior to TPT | Comparable to CPT | Comparable to CPT | Superior to TPT | Superior to TPT |
| Uracil-1-acetic acid Ester Derivative 13 | Superior to TPT | Comparable to CPT | Comparable to CPT | Superior to TPT | Superior to TPT |
| Camptothecin (CPT) - Control | Reference | Reference | Reference | Reference | Reference |
| Topotecan (TPT) - Control | Reference | Reference | Reference | Reference | Reference |
Note: Specific IC₅₀ values were not consistently provided in the search results in a comparable format. The table reflects the qualitative comparisons made in the studies.[1][2][3]
In Vivo Anti-Tumor Activity
Selected Uracil-1-acetic acid derivatives were further evaluated in mouse models of cancer.
| Compound | Mouse Model (Tumor) | Efficacy Comparison |
| Uracil-1-acetic acid Ester Derivative 12 | H₂₂ (Liver Carcinoma) | Activity close to Paclitaxel and Cyclophosphamide |
| BGC-823 (Gastric Carcinoma) | Similar activity to Irinotecan | |
| Bel-7402 (Hepatocarcinoma) | Better activity than Topotecan | |
| Uracil-1-acetic acid Ester Derivative 13 | H₂₂ (Liver Carcinoma) | Activity close to Paclitaxel and Cyclophosphamide |
[2]
II. Anti-Viral Activity
Ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid have demonstrated potent antiviral properties against the Tick-Borne Encephalitis Virus (TBEV). These compounds are thought to act as rigid amphipathic fusion inhibitors, targeting the viral envelope.
In Vitro Antiviral Efficacy against TBEV
| Compound | EC₅₀ (nM) | CC₅₀ (μM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Alkyne Precursor 7 | ~1-3 nM | >50 | up to 50,000 |
| Unprotected Analogue 8 | Slightly lower activity than 7 | >50 | High |
| Acid Precursor 6 | Slightly lower activity than 7 | >50 | High |
| Ramified Cluster 9f | ~1-3 nM | >50 | High |
EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration that kills 50% of viable cells.[4]
III. Experimental Protocols
Synthesis of Uracil-1-acetic acid Ester Derivatives
A common method for synthesizing the anti-cancer derivatives is through the acylation of 20(S)-camptothecins.
Caption: General workflow for the synthesis of Uracil-1-acetic acid ester derivatives.
The substituted Uracil-1-acetic acid is reacted with a 20(S)-camptothecin derivative in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a suitable solvent. The reaction mixture is stirred at room temperature until completion, followed by purification to yield the final ester product.[1][2]
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-tumor activity of the synthesized compounds is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cell lines (e.g., A549, Bel7402, BGC-823, HCT-8, A2780) are seeded into 96-well plates and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (Uracil-1-acetic acid derivatives) and control drugs (CPT, TPT) for a specified period (e.g., 48-72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Anti-Tumor Activity Assay
-
Animal Model: Nude mice are subcutaneously inoculated with human tumor cells (e.g., BGC-823, Bel-7402) or murine tumor cells (e.g., H₂₂).
-
Tumor Growth: The tumors are allowed to grow to a certain volume.
-
Treatment: The mice are then treated with the test compounds, control drugs (e.g., Irinotecan, Paclitaxel), or a vehicle control, typically via intraperitoneal injection.
-
Monitoring: Tumor volume and body weight are monitored regularly throughout the experiment.
-
Endpoint: At the end of the study, the tumors are excised and weighed. The tumor inhibition rate is calculated to determine the efficacy of the treatment.[2]
Antiviral Activity Assay (Plaque Reduction Test)
-
Cell Culture: A suitable cell line (e.g., Porcine Embryo Kidney cells for TBEV) is grown to confluence in cell culture plates.
-
Infection: The cells are infected with the virus in the presence of serial dilutions of the test compounds.
-
Incubation: The plates are incubated to allow for virus replication and plaque formation.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques, which are areas of cell death caused by the virus.
-
Data Analysis: The number of plaques in the treated wells is compared to the number in the untreated control wells. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.[4]
IV. Mechanism of Action: Metabolic Reprogramming
Recent studies have shown that uracil can enhance the bactericidal activity of aminoglycoside antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). This synergistic effect is achieved by uracil reprogramming the bacterial metabolism, particularly by enhancing the Tricarboxylic Acid (TCA) cycle. This leads to increased NADH production and a higher proton motive force, which in turn promotes the uptake of the antibiotic by the bacteria.
Caption: Uracil enhances antibiotic efficacy by boosting the TCA cycle and drug uptake.
This metabolic potentiation represents a novel application for uracil derivatives, suggesting their potential use as adjuvants to overcome antibiotic resistance.[5]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and antitumor activity of novel substituted uracil-1'(N)-acetic acid ester derivatives of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile synthesis and cytotoxicity of substituted uracil-1'(N)-acetic acid and 4-pyridone-1'(N)-acetic acid esters of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid and their antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uracil restores susceptibility of methicillin-resistant Staphylococcus aureus to aminoglycosides through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount for laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid, also known as uracil-1-acetic acid. In the absence of specific disposal data for this compound, it must be treated as a hazardous chemical waste.[1] Adherence to these general best practices is crucial for minimizing risks and ensuring regulatory compliance.
Chemical and Safety Data
A thorough understanding of the chemical's properties is the first step in safe handling and disposal.
| Property | Value |
| Molecular Formula | C₆H₆N₂O₄[2][3][4] |
| Molecular Weight | 170.12 g/mol [2] |
| Form | Solid[2] |
| Storage Class | 11 - Combustible Solids[2] |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water)[2] |
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Use chemically impermeable gloves.[1]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of dust or aerosol formation, a NIOSH-approved respirator should be used.[1]
Engineering Controls:
-
All handling of the compound should occur in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for the collection, storage, and disposal of this compound waste.
1. Waste Identification and Segregation:
-
Properly identify the waste as "this compound".
-
Do not mix this waste with other chemical wastes unless their compatibility is confirmed.[1]
-
Solid Waste: Collect solid waste in a designated, leak-proof container.
-
Liquid Waste: If the compound is in solution, collect it in a compatible, leak-proof container. Do not mix with other solvent wastes unless compatibility is known.[1]
-
Contaminated Sharps: Any sharps, such as needles or broken glass, contaminated with the compound must be disposed of in a designated, puncture-resistant sharps container.[1]
-
Contaminated Labware and PPE: Dispose of contaminated glassware, gloves, and other disposable materials as hazardous waste.
2. Waste Collection and Storage:
-
Container Type: Use containers that are chemically compatible with the waste. Whenever possible, use the original manufacturer's container.[1] If using a different container, ensure it is clean and properly labeled.
-
Container Labeling: Affix a hazardous waste tag to every container as soon as the first drop of waste is added.[1][5] The tag must include the chemical name, accumulation start date, and associated hazards.[1]
-
Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA). The SAA should be at or near the point of generation and under the control of laboratory personnel.[1] Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, or bases.[5][6]
3. Waste Disposal:
-
Arrange for professional disposal through a licensed hazardous waste disposal service.[7]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[8]
-
Do not dispose of this chemical down the drain, as it is highly hazardous to water.[2][9]
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. scbt.com [scbt.com]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. fishersci.ca [fishersci.ca]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. biospectra.us [biospectra.us]
- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
